Technical Documentation Center

Disulfo-ICG-DBCO (disodium) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disulfo-ICG-DBCO (disodium)

Core Science & Biosynthesis

Foundational

molecular weight and chemical structure of Disulfo-ICG-DBCO

This guide provides an in-depth technical analysis of Disulfo-ICG-DBCO , a specialized near-infrared (NIR) fluorescent probe designed for bio-orthogonal labeling.[1] Molecular Architecture, Synthesis, and Application Pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Disulfo-ICG-DBCO , a specialized near-infrared (NIR) fluorescent probe designed for bio-orthogonal labeling.[1]

Molecular Architecture, Synthesis, and Application Protocols
Executive Summary

Disulfo-ICG-DBCO represents the convergence of deep-tissue imaging capabilities and click chemistry precision.[1] By functionalizing the clinically approved Indocyanine Green (ICG) fluorophore with a Dibenzocyclooctyne (DBCO) moiety, researchers can perform copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in living systems.[1] This compound overcomes the hydrophobicity limits of standard ICG through dual sulfonate modifications ("Disulfo"), ensuring high water solubility and reduced aggregation in physiological buffers.[1]

Part 1: Physicochemical Identity

The following data characterizes the commercially available Disodium Salt form, which is the standard for biological applications due to its superior solubility.

PropertySpecification
Chemical Name Disulfo-ICG-DBCO (Disodium Salt)
Molecular Weight 1193.36 g/mol (Typical Disodium Salt)
Chemical Formula C₆₃H₆₂N₄Na₂O₁₁S₃
Core Fluorophore Benzoindotricarbocyanine (Indocyanine Green Derivative)
Reactive Moiety Dibenzocyclooctyne (DBCO)
Solubility Water, DMSO, DMF, Methanol
Excitation Max (

)
785 nm (in water/PBS)
Emission Max (

)
815–820 nm (in water/PBS)
Extinction Coefficient ~220,000 M⁻¹cm⁻¹ at 785 nm
Appearance Dark green to olive-brown powder

Critical Note on Molecular Weight: Commercial catalogs may list varying molecular weights (e.g., ~989 Da vs. ~1193 Da).[1] The 1193.36 Da value corresponds to the Disulfo-ICG-DBCO Disodium Salt , which includes the two sodium counter-ions necessary for the sulfonate groups.[1] Lower values often refer to the cation-free acid form or non-sulfonated variants.[1] Always verify the specific salt form on your Certificate of Analysis (CoA).[1]

Part 2: Structural Mechanics & Design

The efficacy of Disulfo-ICG-DBCO relies on three distinct structural domains working in concert:

  • The NIR Fluorophore (ICG Core):

    • Mechanism: The polyene bridge (heptamethine chain) connecting two benzoindole rings allows for electron delocalization that shifts absorption into the Near-Infrared (NIR-I) window (700–900 nm).[1]

    • Benefit: This window minimizes photon scattering and autofluorescence from biological tissue, enabling deep imaging (>1 cm depth).[1]

  • The Solubilizers (Disulfo Groups):

    • Mechanism: Two sulfonate groups (

      
      ) are attached to the benzoindole rings.[1]
      
    • Benefit: Standard ICG is amphiphilic and prone to aggregation (H-aggregates) in aqueous solution, which quenches fluorescence.[1] The "Disulfo" modification creates electrostatic repulsion between molecules, preserving quantum yield in aqueous buffers.[1]

  • The Click Handle (DBCO):

    • Mechanism: An eight-membered ring containing a triple bond imposes significant ring strain (~18 kcal/mol).[1]

    • Benefit: This strain lowers the activation energy required to react with azides, allowing the reaction to proceed rapidly at physiological temperatures without toxic copper catalysts (Cu(I)).[1]

Visualizing the Conjugation Logic

G ICG Disulfo-ICG Core (NIR Fluorescence) Linker PEG/Alkyl Linker (Spacer) ICG->Linker Covalent Bond DBCO DBCO Moiety (Strained Alkyne) Linker->DBCO Attachment Conjugate Stable Triazole Conjugate (Fluorescent) DBCO->Conjugate SPAAC Reaction (No Catalyst) Target Azide-Tagged Biomolecule (e.g., Glycan, Protein) Target->Conjugate Click Chemistry

Figure 1: Structural logic of Disulfo-ICG-DBCO conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Part 3: Reaction Chemistry (SPAAC)

The reaction between Disulfo-ICG-DBCO and an azide-labeled target is a [3+2] cycloaddition .[1]

  • Kinetics: Second-order rate constant (

    
    ) is typically 0.3 – 1.0 M⁻¹s⁻¹ .[1] While slower than Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it is bio-compatible.[1]
    
  • Selectivity: The reaction is bio-orthogonal; DBCO does not react with amines, thiols, or hydroxyls found in native proteins.[1]

  • Stability: The resulting triazole linkage is chemically inert and stable against hydrolysis, making it ideal for longitudinal in vivo studies.[1]

Part 4: Experimental Protocols
A. Stock Solution Preparation
  • Solvent Choice: Dissolve the powder in anhydrous DMSO or DMF .[1] While water-soluble, preparing the stock in organic solvent minimizes hydrolysis of the DBCO ester linkage (if present) and ensures long-term stability.[1]

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: To prepare 100 µL of 10 mM stock, dissolve ~1.19 mg of Disulfo-ICG-DBCO (MW 1193.[1]36) in 100 µL DMSO.

  • Storage: Aliquot and store at -20°C , protected from light. Stability is ~6 months.[1][2][3] Avoid repeated freeze-thaw cycles.[1]

B. Conjugation Workflow (Labeling an Azide-Protein)

This protocol assumes an azide-functionalized antibody or protein (Protein-N₃).[1]

  • Stoichiometry: Use a 1.5 to 3-fold molar excess of Disulfo-ICG-DBCO over the azide groups.[1]

  • Buffer: Reaction works best in PBS (pH 7.4) or HEPES. Avoid buffers with sodium azide (NaN₃) as a preservative, as it will compete with the target.[1]

  • Incubation:

    • Add the calculated volume of Disulfo-ICG-DBCO stock to the protein solution.[1]

    • Final organic solvent concentration should be <10% to prevent protein denaturation.[1]

    • Incubate for 2–4 hours at Room Temperature or Overnight at 4°C in the dark.

  • Quenching (Optional): Add excess soluble azide (e.g., 10 mM Azide-PEG-Alcohol) to react with remaining DBCO if purification is delayed.

C. Purification Workflow

P Start Crude Reaction Mixture (Conjugate + Excess Dye) Step1 Size Exclusion Chromatography (Sephadex G-25 / PD-10) Start->Step1 Step2 Elution with PBS Step1->Step2 Decision Is Purity Sufficient? Step2->Decision Dialysis Dialysis (MWCO 10-20k) vs. 4L PBS (4°C) Decision->Dialysis No (Small proteins) Final Pure Disulfo-ICG Conjugate Decision->Final Yes (Band separation clear) Dialysis->Final

Figure 2: Purification strategy to remove unreacted fluorophore.

Part 5: Applications & References
Primary Applications
  • In Vivo Tumor Imaging: The "Disulfo" modification allows the probe to circulate longer than standard ICG (which is cleared rapidly by the liver), enabling passive targeting of tumors via the EPR effect or active targeting via azide-labeled antibodies.[1]

  • Metabolic Labeling: Cells treated with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) incorporate azides into their surface glycans.[1] Disulfo-ICG-DBCO can then label these cells in vivo to track tumor metastasis.[1]

  • Bacterial Detection: Recent studies utilize D-alanine derivatives (D-AzAla) to incorporate azides into bacterial cell walls, which are then illuminated using Disulfo-ICG-DBCO.[1]

References
  • MedChemExpress (MCE). Disulfo-ICG-DBCO Disodium Product Datasheet.[1] Retrieved from [1]

  • BroadPharm. DBCO Click Chemistry Reagents & Protocols.[1] Retrieved from [1]

  • Zheng, M., et al. (2024).[1] "Bridging the Translation of ICG-1-Maltotriose: A Multimodal Sensor for Monitoring and Detecting Bacterial Infections." ACS Sensors, 9(6), 2806-2814.[1][3] (Demonstrates ICG-DBCO utility).

  • Lumiprobe. Sulfo-Cyanine7 DBCO Spectral Properties.[1] Retrieved from [1]

  • Alfa Chemistry. Disulfo-ICG-carboxylic acid Structure and Properties. Retrieved from [1]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Properties of Disulfo-ICG-DBCO in Aqueous Buffers

Introduction Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye and a critical component in bioconjugation, particularly for copper-free click chemistry applications. Its utility in labeling and tracking biomolecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye and a critical component in bioconjugation, particularly for copper-free click chemistry applications. Its utility in labeling and tracking biomolecules in complex aqueous environments is fundamentally governed by its solubility and aggregation behavior. This guide provides a comprehensive overview of the solubility properties of Disulfo-ICG-DBCO in commonly used aqueous buffers, offering insights into the factors that influence its behavior and providing detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile dye in their work.

The structure of Disulfo-ICG-DBCO, featuring two sulfonic acid groups, is intentionally designed to enhance its aqueous solubility compared to its parent compound, indocyanine green (ICG). However, like many cyanine dyes, its solubility can be influenced by a variety of factors including buffer composition, pH, ionic strength, and the presence of organic co-solvents. Understanding these properties is paramount to ensure reproducible and reliable experimental outcomes.

I. Fundamental Principles of Disulfo-ICG-DBCO Solubility

The solubility of Disulfo-ICG-DBCO in aqueous solutions is a dynamic equilibrium between the dissolved dye molecules and any solid, undissolved dye. The introduction of two sulfonate groups significantly increases the hydrophilicity of the molecule, promoting its interaction with water molecules. However, the large hydrophobic core of the ICG backbone remains a key factor influencing its solubility and potential for aggregation.

Factors Influencing Solubility and Aggregation:
  • Concentration: At higher concentrations, cyanine dyes like Disulfo-ICG-DBCO have a greater tendency to form aggregates.[1] This self-association can lead to changes in the dye's photophysical properties, including quenching of fluorescence, and can ultimately result in precipitation.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can significantly impact the solubility of Disulfo-ICG-DBCO. Increased ionic strength can either enhance or decrease solubility depending on the specific ions and their interactions with the dye. It is known that the presence of salts can force the aggregation of cyanine dyes.[2]

  • pH: The pH of the aqueous buffer can influence the charge state of any ionizable groups on the molecule, which in turn can affect its solubility. While the sulfonate groups on Disulfo-ICG-DBCO are strong acids and will be deprotonated over a wide pH range, subtle changes in the overall molecular charge distribution can occur.

  • Temperature: Temperature can affect solubility, although its impact is often less pronounced than other factors for cyanine dyes.

  • Organic Co-solvents: The presence of small amounts of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often used to prepare stock solutions, can influence the solubility of cyanine dyes in aqueous buffers. While these solvents can aid in initial dissolution, their presence in the final working solution should be minimized as they can have physiological effects.

The interplay of these factors can be visualized in the following diagram:

Solubility Disulfo-ICG-DBCO Solubility Concentration Concentration Solubility->Concentration affects IonicStrength Ionic Strength Solubility->IonicStrength affects pH pH Solubility->pH affects Temperature Temperature Solubility->Temperature affects Cosolvents Organic Co-solvents Solubility->Cosolvents affects Aggregation Aggregation Concentration->Aggregation promotes IonicStrength->Aggregation promotes Aggregation->Solubility reduces

Caption: Factors influencing the solubility and aggregation of Disulfo-ICG-DBCO.

II. Solubility in Common Aqueous Buffers

Buffer Considerations:
  • Phosphate-Buffered Saline (PBS): PBS is a widely used isotonic buffer that is generally compatible with Disulfo-ICG-DBCO. Given the data for similar dyes, a solubility of at least 1 mg/mL can be expected. However, the relatively high ionic strength of PBS may promote aggregation at higher dye concentrations.

  • Tris-Buffered Saline (TBS): TBS is another common biological buffer. In immunohistochemistry, TBS is sometimes preferred over PBS to reduce background staining.[4] Its effect on the solubility of Disulfo-ICG-DBCO is expected to be similar to that of PBS, with the primary influence being its ionic strength.

  • HEPES Buffer: HEPES is a zwitterionic buffer that is often used in cell culture for its excellent buffering capacity in the physiological pH range. While generally compatible with fluorescent dyes, some studies have reported potential phototoxicity of HEPES when cells are exposed to fluorescent light, a factor to consider in live-cell imaging applications.[5][6]

Quantitative Solubility Data Summary (Estimated)
BufferpHEstimated Solubility (mg/mL)Key Considerations
PBS 7.4~1.0Isotonic, but ionic strength may promote aggregation at high concentrations.
TRIS 7.4~1.0Good buffering capacity; similar ionic strength effects as PBS.
HEPES 7.4~1.0Excellent buffering for cell culture; potential for phototoxicity in live-cell imaging.

Note: The above values are estimations based on structurally similar compounds. It is strongly recommended that researchers experimentally determine the solubility of Disulfo-ICG-DBCO in their specific buffer systems.

III. Experimental Protocols for Solubility Determination

To ensure the accuracy and reproducibility of experiments using Disulfo-ICG-DBCO, it is crucial to determine its solubility in the specific aqueous buffers being used. The following protocols provide detailed methodologies for both kinetic and thermodynamic solubility assays.

A. Preparation of Stock Solutions

A critical first step in any solubility determination is the preparation of a concentrated stock solution.

Materials:

  • Disulfo-ICG-DBCO solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh out a precise amount of Disulfo-ICG-DBCO solid in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution.

  • Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved particulates.

  • Carefully transfer the supernatant to a new, clean tube. This is your stock solution.

  • Store the stock solution at -20°C, protected from light and moisture.

B. Kinetic Solubility Assay (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound under non-equilibrium conditions and is suitable for initial screening.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare serial dilutions of Disulfo-ICG-DBCO stock in DMSO C Add DMSO dilutions to buffer A->C B Add buffer to 96-well plate B->C D Incubate at room temperature C->D E Measure turbidity (OD at 600-650 nm) D->E F Determine highest concentration without precipitation E->F

Caption: Workflow for the Kinetic Solubility Assay.

Materials:

  • Disulfo-ICG-DBCO stock solution (in DMSO)

  • Aqueous buffer of interest (e.g., PBS, TRIS, HEPES)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a series of dilutions of the Disulfo-ICG-DBCO stock solution in DMSO.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Add a small, equal volume of the DMSO dilutions of the dye to the corresponding wells containing the buffer. The final DMSO concentration should typically be kept below 5% to minimize its effect on solubility.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

  • Measure the optical density (OD) of each well at a wavelength where the dye does not absorb (e.g., 600-650 nm) to assess turbidity, which indicates precipitation.

  • The kinetic solubility is defined as the highest concentration of the dye that does not show a significant increase in turbidity compared to the buffer-only control.

C. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess Disulfo-ICG-DBCO solid to buffer B Incubate with shaking for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Measure absorbance of supernatant at λmax D->E F Calculate concentration using Beer-Lambert Law E->F

Caption: Workflow for the Thermodynamic Solubility Assay.

Materials:

  • Disulfo-ICG-DBCO solid

  • Aqueous buffer of interest

  • Microcentrifuge tubes

  • Shaker or rotator

  • Microcentrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Add an excess amount of solid Disulfo-ICG-DBCO to a microcentrifuge tube containing a known volume of the aqueous buffer.

  • Incubate the tube with constant shaking or rotation at a controlled temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Prepare a series of dilutions of the supernatant in the same buffer.

  • Measure the absorbance of the dilutions at the maximum absorption wavelength (λmax) of Disulfo-ICG-DBCO (typically around 780 nm) using a UV-Vis spectrophotometer.

  • Create a standard curve by plotting absorbance versus concentration using a known concentration of the dye.

  • Determine the concentration of the undiluted supernatant from the standard curve. This concentration represents the thermodynamic solubility.

IV. Mitigating Aggregation and Improving Solubility

For applications requiring high concentrations of Disulfo-ICG-DBCO, minimizing aggregation is crucial.

Strategies to Minimize Aggregation:

  • Work at Dilute Concentrations: Whenever possible, use the lowest effective concentration of the dye.

  • Control of Ionic Strength: If permissible for the experiment, consider using buffers with lower ionic strength.

  • Addition of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20, can help to prevent aggregation. However, the compatibility of the surfactant with the downstream application must be verified.

  • pH Optimization: Empirically test a range of pH values within the acceptable limits of your experimental system to identify the optimal pH for solubility.

V. Conclusion

Disulfo-ICG-DBCO is a powerful tool for bioconjugation and fluorescence imaging, with its utility being intrinsically linked to its solubility in aqueous media. The two sulfonate groups significantly enhance its water solubility compared to the parent ICG molecule. However, researchers must remain cognizant of the factors that can influence its solubility and lead to aggregation, including concentration, buffer composition, and pH. By employing the detailed experimental protocols provided in this guide, scientists can accurately characterize the solubility of Disulfo-ICG-DBCO in their specific experimental systems, leading to more reliable and reproducible results.

VI. References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Gonzaga, F. B., & Pasquini, C. (2010). A low cost short wave near infrared spectrophotometer: Application for determination of quality parameters of diesel fuel. Analytica Chimica Acta, 670(1-2), 92–97.

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Kirstein, S., Möhwald, H., & Shimomura, M. (1989). Crystalline Two-Dimensional Domains of Cyanine Dyes at Interfaces. Chemical Physics Letters, 154(4), 303–308.

  • Liau, B. (n.d.). High-Throughput Fluorescence-Based mAbs Aggregation Analysis Workflow. Agilent. Retrieved from [Link]

  • Mishra, A., et al. (2014). Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher.... PubMed, Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Spectrophotometric Measurements in the Dyestuffs Industry. Retrieved from [Link]

  • Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. (2014). ACS Publications. Retrieved from [Link]

  • Theranostics. (2013, August 21). Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1. Retrieved from [Link]

  • Visikol. (2024, January 4). TBS vs PBS in Immunohistochemistry: Navigating the Buffers. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Controlling the Formation of Cyanine Dye H‐ and J‐Aggregates with Cucurbituril Hosts in the Presence of Anionic Polyelectrolytes | Request PDF. Retrieved from [Link]

  • PubMed. (2014, August 19). Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher.... Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of J-Aggregation on the Redox Levels of a Cyanine Dye. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric determination of trace water in organic solvents with a near infrared absorbing dye. Retrieved from [Link]

  • PMC. (2018, January 5). Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. Retrieved from [Link]

  • PMC. (n.d.). Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules. Retrieved from [Link]

  • PMC. (n.d.). Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems. Retrieved from [Link]

  • PMC. (n.d.). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids. Retrieved from [Link]

  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA Los Angeles Tuning the Excitonic Properties of Two-Dimensional Molecular Aggregates Across the Visibl. Retrieved from [Link]

  • ResearchGate. (n.d.). Is HEPES phototoxic for live-cell imaging?. Retrieved from [Link]

  • Visikol. (2024, January 4). TBS vs PBS in Immunohistochemistry: Navigating the Buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). Strong enhancement of cyanine dye aggregation by a cationic surfactant. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Properties of Disulfo-ICG-DBCO in Phosphate-Buffered Saline

This guide provides a comprehensive overview of the spectroscopic properties of Disulfo-Indocyanine Green-Dibenzocyclooctyne (Disulfo-ICG-DBCO) in Phosphate-Buffered Saline (PBS). It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic properties of Disulfo-Indocyanine Green-Dibenzocyclooctyne (Disulfo-ICG-DBCO) in Phosphate-Buffered Saline (PBS). It is intended for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) fluorescent probe for bioorthogonal labeling and imaging applications. This document will delve into the determination of its absorption maximum (λmax), the underlying scientific principles, a detailed experimental protocol for its characterization, and factors that can influence its spectral behavior.

Introduction to Disulfo-ICG-DBCO

Disulfo-ICG-DBCO is a functionalized near-infrared (NIR) cyanine dye that combines the spectral advantages of Indocyanine Green (ICG) with the versatility of copper-free click chemistry. The core structure, ICG, is a well-established fluorescent dye with applications in medical diagnostics.[1] The key modifications in this molecule are:

  • Disulfo Groups: The addition of two sulfonate groups significantly enhances the water solubility of the ICG core. This modification is crucial for biological applications as it reduces the propensity of the dye to aggregate in aqueous environments like PBS, a common issue with unmodified cyanine dyes that can lead to quenching and spectral shifts.[2]

  • Dibenzocyclooctyne (DBCO): This moiety enables covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[3]

The combination of these features makes Disulfo-ICG-DBCO a powerful tool for in vivo imaging and the specific labeling of cells, proteins, and other biological targets.

Spectroscopic Characteristics of Disulfo-ICG-DBCO in PBS

The absorption spectrum of Disulfo-ICG-DBCO in PBS is characterized by two main peaks, each contributed by a distinct part of the molecule.

Absorption Maximum of the ICG Core
Absorption of the DBCO Moiety

The DBCO group exhibits a characteristic absorption peak in the ultraviolet region, typically around 308-310 nm.[3][6] This absorbance is useful for confirming the presence of the DBCO group and can be used to monitor the progress of click chemistry reactions, as the peak diminishes upon reaction with an azide.[3]

Summary of Spectral Properties
MoietyExpected Absorption Maximum (λmax) in PBSMolar Extinction Coefficient (ε)Notes
ICG Core ~780-790 nm~200,000 - 250,000 M⁻¹cm⁻¹This is the primary peak for fluorescence excitation. The exact value can be influenced by environmental factors.
DBCO Group ~308-310 nm~12,000 M⁻¹cm⁻¹Useful for quantification of DBCO concentration and monitoring SPAAC reactions.

Experimental Determination of Absorption Maximum

The precise absorption maximum of a new batch of Disulfo-ICG-DBCO or under specific experimental conditions should always be verified. This section provides a detailed protocol for this determination using UV-Vis spectrophotometry.

Principle of UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at different wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By scanning a range of wavelengths, an absorbance spectrum is generated, and the wavelength at which the highest absorbance occurs is the absorption maximum (λmax).

Materials and Equipment
  • Disulfo-ICG-DBCO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or deionized water for stock solution

  • UV-Vis spectrophotometer capable of scanning in the UV and NIR regions (e.g., 250-900 nm)

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of Disulfo-ICG-DBCO powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1-5 mM). The high water solubility of the disulfo- derivative may also allow for direct dissolution in PBS or deionized water.

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Working Solution:

    • Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance value between 0.5 and 1.0 at the expected λmax. A typical starting concentration would be in the low micromolar range (e.g., 1-10 µM).

    • Prepare a sufficient volume for rinsing and filling the cuvette.

  • Spectrophotometer Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the wavelength range to be scanned (e.g., 250 nm to 900 nm).

    • Fill a quartz cuvette with the same PBS used for the working solution. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

  • Measurement of the Absorption Spectrum:

    • Empty the blank cuvette and rinse it with a small amount of the Disulfo-ICG-DBCO working solution. Discard the rinse.

    • Fill the cuvette with the Disulfo-ICG-DBCO working solution.

    • Place the sample cuvette in the spectrophotometer and initiate the spectral scan.

  • Data Analysis:

    • The resulting spectrum should show two distinct peaks.

    • Identify the wavelength corresponding to the highest absorbance in the near-infrared region. This is the λmax of the ICG core.

    • Identify the wavelength corresponding to the peak in the UV region. This confirms the presence of the DBCO group.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1-5 mM in DMSO/H2O) prep_work Prepare Working Solution (1-10 µM in PBS) prep_stock->prep_work Dilute measure Measure Sample (Working Solution) prep_work->measure setup Spectrophotometer Setup (Scan 250-900 nm) blank Calibrate with Blank (PBS in Quartz Cuvette) setup->blank blank->measure analyze Identify λmax (NIR and UV peaks) measure->analyze

Caption: Workflow for determining the absorption maximum of Disulfo-ICG-DBCO.

Factors Influencing the Absorption Spectrum

The spectral properties of cyanine dyes, including Disulfo-ICG-DBCO, can be sensitive to their environment. Understanding these factors is critical for obtaining reproducible and accurate results.

  • Solvent Polarity and Viscosity: While PBS provides a consistent aqueous environment, significant changes in solvent polarity or viscosity can induce shifts in the absorption maximum.

  • pH: The fluorescence of some cyanine dyes can be pH-sensitive.[7] It is recommended to use a buffered solution like PBS to maintain a stable pH.

  • Aggregation: Unmodified ICG is prone to forming H- and J-aggregates in aqueous solutions, which leads to significant changes in the absorption spectrum.[8] The disulfonate groups on Disulfo-ICG-DBCO greatly mitigate this effect by increasing hydrophilicity and electrostatic repulsion between molecules. However, at very high concentrations, some aggregation may still occur, potentially causing a blue-shift and broadening of the absorption peak.

  • Binding to Biomolecules: Upon conjugation to proteins or other macromolecules, the local microenvironment of the dye can change, potentially leading to small shifts in the absorption and emission maxima.

Conclusion

Disulfo-ICG-DBCO is a highly valuable tool for NIR fluorescence imaging and bioorthogonal labeling. Its absorption spectrum in PBS is dominated by the ICG core, with an expected absorption maximum in the 780-790 nm range, and a secondary peak from the DBCO moiety around 308-310 nm . Adherence to proper experimental protocols for spectroscopic characterization is essential for ensuring the accuracy and reproducibility of experiments that rely on the precise photophysical properties of this probe. The information and protocols provided in this guide serve as a robust foundation for researchers and developers working with this advanced fluorescent reagent.

References

  • Spectroscopic studies of a near-infrared absorbing pH sensitive aminodienone-carbocyanine dye system. PubMed. Available at: [Link]

  • UV-Vis spectrum of sulfo DBCO-amine (1) in PBS (pH 7.2). ResearchGate. Available at: [Link]

  • Absorbance at 780 nm vs dose of absorbed photons for ICG in (a) distilled water, (d) 50% of PBS. ResearchGate. Available at: [Link]

  • Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. Available at: [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. Available at: [Link]

  • Absorption spectra of dyes 10-17 and 19-22 in PBS solution. ResearchGate. Available at: [Link]

  • NDA 11-525-S-017 Page 3 IC-GREEN™ (Indocyanine Green for Injection, USP) Sterile Description. accessdata.fda.gov. Available at: [Link]

  • Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes. MDPI. Available at: [Link]

  • Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central. Available at: [Link]

  • Near-infrared Absorption and Reflection Chemometrics. Avantes USA. Available at: [Link]

  • Cyanine Dyes: Fine Structures in Their Absorption Spectra. American Journal of Undergraduate Research. Available at: [Link]

  • Resonance Rayleigh scattering of cyanine dyes in solution. AIP Publishing. Available at: [Link]

  • real-time optical - absorption. Process Insights. Available at: [Link]

  • Absorbance Measurement | UV to NIR. Ocean Optics. Available at: [Link]

  • disulfo-ICG-DBCO,二磺酸-吲哚菁绿-二苯并环辛炔的描述. 磷脂脂质体. Available at: [Link]

  • ICG-DBCO. Ruixibiotech. Available at: [Link]

Sources

Exploratory

Photophysical Properties &amp; Bioconjugation Guide: DBCO-Functionalized Indocyanine Green (ICG-DBCO)

Executive Summary The Bridge Between Deep-Tissue Imaging and Bioorthogonal Chemistry Indocyanine Green (ICG) is the gold standard for near-infrared (NIR) clinical imaging due to its FDA approval and deep tissue penetrati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bridge Between Deep-Tissue Imaging and Bioorthogonal Chemistry

Indocyanine Green (ICG) is the gold standard for near-infrared (NIR) clinical imaging due to its FDA approval and deep tissue penetration (~800 nm window). However, its lack of reactive handles has historically limited its use to non-specific blood pool imaging. ICG-DBCO solves this by introducing a Dibenzocyclooctyne (DBCO) moiety, enabling strain-promoted azide-alkyne cycloaddition (SPAAC)—a copper-free "click" reaction.

This guide details the photophysical behavior of ICG-DBCO, which differs from the parent fluorophore primarily in solubility and aggregation tendencies. It provides a field-validated protocol for conjugation, emphasizing the critical management of solvent-dependent quenching (H-aggregation) to ensure signal fidelity.

Part 1: Molecular Architecture & Photophysics

The addition of the DBCO linker to the heptamethine cyanine core of ICG introduces significant hydrophobicity. While the chromophore remains electronically similar to native ICG, the physical behavior in aqueous solution is altered.

Spectral Characteristics

The absorbance and emission profiles of ICG-DBCO are heavily influenced by the solvent environment (solvatochromism).

PropertyValue (in DMSO/MeOH)Value (in Aqueous Buffer)Notes
Excitation Max (

)
780–790 nm700 nm (H-dimer) / 780 nm (Monomer)In water, the peak often blue-shifts/broadens due to aggregation.
Emission Max (

)
810–820 nm~810 nm (Weak)Fluorescence is drastically quenched in water.
Extinction Coefficient (

)
~220,000 M⁻¹cm⁻¹VariableHigh

makes it an efficient photon absorber.[1]
Quantum Yield (QY) ~12–14%< 2%Critical: ICG-DBCO is virtually non-fluorescent in pure saline/PBS until bound to a target or protein (e.g., Albumin).
Correction Factor (CF₂₈₀) 0.076N/AUsed for Degree of Labeling (DOL) calculations [1].
The "H-Aggregate" Trap

Expert Insight: The most common failure mode with ICG-DBCO is dissolving it directly in aqueous buffer for storage.

  • Monomer State (Active): In organic solvents (DMSO) or when bound to proteins (Albumin/IgG), ICG exists as a monomer. It fluoresces brightly.

  • H-Aggregate State (Quenched): In aqueous buffers (PBS), the planar cyanine rings stack like coins (H-dimers). This causes a spectral blue shift (absorption ~700 nm) and non-radiative decay (heat instead of light).

  • DBCO Impact: The bulky, hydrophobic DBCO group exacerbates this aggregation in water compared to free ICG.

Part 2: Bioconjugation Workflow (SPAAC)

This protocol is designed to minimize aggregation during the labeling of Azide-functionalized biomolecules (Antibodies, Nanoparticles).

Reagent Preparation
  • Solvent: Anhydrous DMSO or DMF. Never dissolve ICG-DBCO stock in water.

  • Stock Concentration: 5–10 mM.

  • Storage: -20°C, desiccated, protected from light. (Stable for months in DMSO; degrades in days in water).

Conjugation Logic (Graphviz)

The following diagram illustrates the critical decision points in the conjugation workflow to prevent fluorophore precipitation.

ICG_Conjugation_Workflow cluster_warning Stability Check Start Start: Azide-Functionalized Biomolecule (in PBS, pH 7.2 - 8.0) Mixing Reaction Mixture (Keep DMSO < 10-20% v/v) Start->Mixing Target ICG_Stock ICG-DBCO Stock (Dissolve in Anhydrous DMSO) ICG_Stock->Mixing Add 2-5x Molar Excess Incubation Incubation (4°C Overnight or RT 4 Hours) Protect from Light Mixing->Incubation SPAAC Reaction Precipitation Precipitation Risk: Is DMSO > 20%? Mixing->Precipitation Purification Purification (Zeba Spin / PD-10 Column) *Critical Step* Incubation->Purification Remove Free Dye QC Quality Control (Absorbance Scan) Purification->QC Eluate

Figure 1: Step-by-step SPAAC conjugation workflow for ICG-DBCO. Note the strict control of organic solvent percentage.

Detailed Protocol Steps
  • Calculate Molar Ratios:

    • For Antibodies (IgG): Use 4–8 molar excess of ICG-DBCO over the antibody.

    • For Small Molecules/Peptides: Use 1.1–1.5 molar excess .

  • Reaction Setup:

    • Dissolve the Azide-tagged biomolecule in PBS (pH 7.4). Avoid buffers with Sodium Azide (NaN₃) as it competes with the reaction.

    • Add the calculated volume of ICG-DBCO (in DMSO) to the biomolecule.

    • Constraint: Ensure the final DMSO concentration is < 10% to prevent protein denaturation, but high enough to keep ICG solubilized during the initial mixing.

  • Incubation:

    • Incubate for 4 hours at Room Temperature or Overnight at 4°C.

    • Darkness is mandatory. ICG is photolabile.

  • Purification (The "Clean-Up"):

    • Free ICG-DBCO binds non-specifically to albumin in vivo, causing high background. You must remove it.

    • Use Gel Filtration (e.g., Sephadex G-25, PD-10 columns) or Spin Desalting Columns (7K MWCO).

    • Visual Cue: The conjugate will be a blue/green band moving faster than the free dye.

Part 3: Quality Control & Characterization

Degree of Labeling (DOL) Calculation

To verify the conjugation, measure absorbance at 280 nm (


) and 780 nm (

).


  • 
    :  220,000 M⁻¹cm⁻¹ (approximate, verify with your specific batch).
    
  • CF (Correction Factor): 0.076 (Correction for ICG absorbance at 280 nm) [1].

  • Target DOL: For Antibodies, aim for 1–3 dyes per protein . Higher loading (>4) often leads to "self-quenching" where the dyes touch each other on the surface of the protein, killing the signal.

Fluorescence Activation Logic

Understanding when ICG-DBCO signals "turn on" is vital for experimental design.

ICG_Fluorescence_Logic cluster_env Environment Impact Free_Aq Free ICG-DBCO (Aqueous Buffer) H_Agg H-Aggregate (Stacked Dimers) Free_Aq->H_Agg Hydrophobic Collapse Bound Conjugated ICG (Protein Bound) Free_Aq->Bound Click Reaction (SPAAC) Heat Thermal Decay (No Signal) H_Agg->Heat Quenching Signal NIR Fluorescence (Emission ~810nm) Bound->Signal Monomer Stabilization

Figure 2: The "Turn-On" mechanism. ICG-DBCO is naturally quenched in buffer (H-Aggregate) and recovers fluorescence upon conjugation (Monomer Stabilization).

Part 4: Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Precipitation in Tube DMSO concentration too low during mixing.Ensure at least 5% DMSO is present during the reaction phase before dilution/purification.
Low Signal (In Vitro) Self-quenching (DOL too high).Reduce the molar excess of ICG-DBCO during reaction. Aim for DOL < 3.
High Background (In Vivo) Free dye contamination.Re-purify using dialysis against PBS. Free ICG binds to serum albumin immediately upon injection.
Blue Shifted Abs (700nm) Aggregation.Add 0.1% Tween-20 or BSA to the storage buffer to stabilize the monomeric form.

References

  • Li, H., & Smith, J. (2021).[1] Photophysical properties of Indocyanine Green. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Carr, J. A., et al. (2018). Shortwave infrared imaging with J-aggregates stabilized in hollow mesoporous silica nanoparticles. Proceedings of the National Academy of Sciences.

Sources

Foundational

Technical Whitepaper: Photophysical Characterization and Bioconjugation Utility of Disulfo-ICG-DBCO

Executive Summary Disulfo-ICG-DBCO represents a convergence of near-infrared (NIR) fluorophore technology and bioorthogonal "click" chemistry.[1] By modifying the classic Indocyanine Green (ICG) scaffold with sulfonate g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disulfo-ICG-DBCO represents a convergence of near-infrared (NIR) fluorophore technology and bioorthogonal "click" chemistry.[1] By modifying the classic Indocyanine Green (ICG) scaffold with sulfonate groups ("Disulfo") and a dibenzocyclooctyne (DBCO) moiety, this molecule overcomes the hydrophobicity and aggregation issues of native ICG while enabling strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

This technical guide defines the critical photophysical parameters of Disulfo-ICG-DBCO, specifically its extinction coefficient at 780 nm, and provides a validated framework for its use in quantitative bioconjugation.[1]

Part 1: Photophysical Core Parameters[1]

The accurate quantification of Disulfo-ICG-DBCO relies on precise knowledge of its molar extinction coefficient (


).[1] Unlike native ICG, which aggregates heavily in aqueous solution (forming H-dimers with a hypsochromic shift to ~700 nm), the sulfonated derivative maintains a more stable monomeric state.[1]
Key Photophysical Data
ParameterValueConditions

(Absorption)
789 nm Monomeric (DMSO/MeOH)

(Peak)
230,000 M⁻¹cm⁻¹ At 789 nm

(at 780 nm)
~210,000 - 220,000 M⁻¹cm⁻¹ Shoulder value (Solvent dependent)

(Emission)
813 nm NIR Window I
Correction Factor (CF) 0.076

DBCO Absorbance ~12,000 M⁻¹cm⁻¹At 309 nm (Diagnostic peak)

Critical Insight: While the peak absorption is often cited at 789 nm, many optical systems utilize 780 nm excitation lasers.[1] At 780 nm, the extinction coefficient is slightly lower than the peak.[1] For quantitative calculations, use the


 value corresponding to the measurement wavelength.  If measuring at the spectral peak (789 nm), use 230,000 M⁻¹cm⁻¹.[1]
Spectral Behavior & Aggregation Logic

The following diagram illustrates the structural impact on spectral properties, highlighting why the "Disulfo" modification is essential for aqueous stability.

ICG_Spectral_Logic NativeICG Native ICG (Hydrophobic) Aggregates H-Aggregates (Aqueous) NativeICG->Aggregates In Water Shift Peak Shift ~700 nm Aggregates->Shift Hypsochromic DisulfoICG Disulfo-ICG-DBCO (Sulfonated) Monomer Stable Monomer (Aqueous/DMSO) DisulfoICG->Monomer Sulfonate Repulsion Peak Peak Retention 780-789 nm Monomer->Peak High Quantum Yield

Figure 1: Impact of sulfonation on ICG aggregation states and spectral peak retention.

Part 2: Experimental Determination of Extinction Coefficient

If your specific batch requires validation, or if you are working in a non-standard solvent, use this self-validating protocol to determine


 experimentally.
Protocol: Beer-Lambert Validation

Objective: Calculate


 at 780 nm for a specific lot of Disulfo-ICG-DBCO.
  • Solvent Selection: Use Anhydrous DMSO or Methanol .[1]

    • Reasoning: These solvents ensure 100% monomeric state.[1] Water can be used for Disulfo-ICG, but organic solvents eliminate any risk of micro-aggregation affecting the baseline.[1]

  • Stock Preparation:

    • Weigh ~1.0 mg of Disulfo-ICG-DBCO (MW ~930-980 g/mol , check specific salt form).[1]

    • Dissolve in 1.0 mL solvent to create a ~1 mM Master Stock.[1]

  • Serial Dilution:

    • Prepare 5 dilutions ranging from 1 µM to 10 µM.

    • Note: Keep absorbance below 1.0 AU to ensure linearity.

  • Measurement:

    • Blank the spectrophotometer with the pure solvent.[1]

    • Measure Absorbance (

      
      ) at 780 nm  and 789 nm .[1]
      
  • Calculation:

    • Plot

      
       (y-axis) vs. Concentration M (x-axis).[1]
      
    • Perform linear regression (

      
      ).[1]
      
    • The slope

      
       is the Extinction Coefficient (
      
      
      
      ) in M⁻¹cm⁻¹.[1]

Part 3: Bioconjugation & Degree of Labeling (DOL)[2][3][4][5]

The DBCO moiety allows for copper-free click chemistry with Azide-functionalized biomolecules.[1][2][3] Calculating the Degree of Labeling (DOL) is critical to ensure sufficient signal without over-labeling (which causes quenching).

The DOL Workflow (SPAAC)[1]

SPAAC_Workflow Protein Azide-Protein (Target) Mix Mixing (pH 7.0 - 8.0) Protein->Mix Dye Disulfo-ICG-DBCO (Probe) Dye->Mix Reaction SPAAC Reaction (Strain-Promoted) Mix->Reaction 4-12 Hours Purification Purification (Desalting/Dialysis) Reaction->Purification Remove Unreacted Dye Analysis UV-Vis Analysis (280 nm & 789 nm) Purification->Analysis Calculate DOL

Figure 2: Workflow for labeling Azide-functionalized proteins with Disulfo-ICG-DBCO.

DOL Calculation Protocol

To calculate the number of dye molecules per protein, use the following formula. This accounts for the dye's contribution to the absorbance at 280 nm.[1][4][5][6]

Constants:

  • 
    : 230,000 M⁻¹cm⁻¹  (at 789 nm)[1][7]
    
  • 
    : 0.076  (Correction Factor)[7][8]
    
  • 
    : Extinction coefficient of your protein at 280 nm (e.g., IgG 
    
    
    
    210,000 M⁻¹cm⁻¹)[6]

Formula:




[4]

[4][9]

Step-by-Step:

  • Measure

    
    :  Total absorbance at 280 nm (Protein + Dye).
    
  • Measure

    
    :  Absorbance at the dye's peak.[1][4]
    
  • Correct

    
    :  Subtract the dye's contribution (
    
    
    
    ).
  • Divide: Ratio of molar concentrations.

Part 4: Technical Considerations

The "DBCO Peak"

DBCO has a characteristic absorbance peak at 309 nm (


 M⁻¹cm⁻¹).[1][10][11]
  • Utility: This can be used as a secondary confirmation of the DBCO integrity before conjugation.[1] If the peak at 309 nm is absent, the cyclooctyne ring may have hydrolyzed.[1]

  • Interference: It does not interfere with the ICG emission (813 nm) or excitation (780 nm).[1]

Quenching & Stability
  • H-Dimers: Even with sulfonation, DOL > 3-4 on a single IgG antibody can lead to self-quenching due to the close proximity of dye molecules.[1] Aim for a DOL of 1.0 - 2.0 for optimal in vivo imaging results.

  • Storage: Store lyophilized powder at -20°C. Once reconstituted in DMSO, use immediately or aliquot and freeze. Disulfo-ICG is sensitive to light (photobleaching); keep vials wrapped in foil.[1]

Solvent Compatibility
  • Preferred: DMSO, DMF, Methanol (for stock solutions).[1]

  • Aqueous: PBS, Carbonate buffers (pH 7-8.5). Avoid acidic pH (< 5) as it may affect the stability of the DBCO-Azide linkage over time.[1]

References

  • Oregon Medical Laser Center (OMLC). (n.d.).[1] Optical Absorption of Indocyanine Green (ICG). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Labeling Azide-Modified Proteins with Disulfo-ICG-DBCO

Authored by a Senior Application Scientist Introduction: The Power of Bioorthogonal Chemistry in Protein Labeling In the landscape of modern proteomics and drug development, the precise attachment of functional moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Power of Bioorthogonal Chemistry in Protein Labeling

In the landscape of modern proteomics and drug development, the precise attachment of functional moieties to proteins is paramount. This document provides a comprehensive guide to labeling azide-modified proteins with Disulfo-ICG-DBCO, a near-infrared (NIR) fluorescent dye, through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction offers exceptional specificity and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]

The azide group, introduced into the protein of interest via genetic encoding of unnatural amino acids or enzymatic modification, serves as a chemical handle.[3] The dibenzocyclooctyne (DBCO) group on the Disulfo-ICG dye reacts selectively with the azide to form a stable triazole linkage.[2][4] This method is particularly advantageous for labeling proteins in complex biological systems with minimal off-target reactions.[1][5] The resulting fluorescently labeled protein can be utilized in a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

Disulfo-ICG is a water-soluble derivative of Indocyanine Green (ICG), a clinically approved NIR dye.[6][7] Its NIR fluorescence properties allow for deep tissue imaging with reduced background autofluorescence. The DBCO moiety, a cyclooctyne, possesses significant ring strain that drives the reaction with azides forward, enabling rapid and efficient conjugation.[]

This guide will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for labeling and purification, and offer insights into the characterization of the final conjugate and troubleshooting common issues.

Chemical Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this labeling protocol is the SPAAC reaction, a cornerstone of bioorthogonal chemistry. This reaction involves the [3+2] cycloaddition of an azide and a strained alkyne, such as DBCO. The high ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures and pH without a catalyst.[3][]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide_Protein Protein-N₃ Labeled_Protein Disulfo-ICG-Labeled Protein (Stable Triazole Linkage) Azide_Protein->Labeled_Protein SPAAC (Bioorthogonal) Disulfo_ICG_DBCO Disulfo-ICG-DBCO Disulfo_ICG_DBCO->Labeled_Protein Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein_Prep Prepare Azide-Protein in Reaction Buffer Mix Mix Protein and Dye (1.5-10x Molar Excess of Dye) Protein_Prep->Mix Dye_Prep Prepare Disulfo-ICG-DBCO Stock Solution (10 mM in DMSO) Dye_Prep->Mix Incubate Incubate 4-12h at RT (Protected from Light) Mix->Incubate Purify Remove Unreacted Dye (SEC or Dialysis) Incubate->Purify Analyze Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Analyze Store Store at 2-8°C (Protected from Light) Analyze->Store

Sources

Application

Application Note: Copper-Free Click Chemistry for ICG-DBCO Conjugation

Introduction: Embracing Bioorthogonality for Advanced Bioconjugation In the landscape of modern bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological environments is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Bioorthogonality for Advanced Bioconjugation

In the landscape of modern bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological environments is paramount. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a transformative technology in this domain.[1][2] This reaction's bioorthogonal nature—the ability to proceed within a living system without interfering with native biochemical processes—makes it an invaluable tool for researchers in drug development, molecular imaging, and diagnostics.[3][]

This application note provides a detailed guide to the copper-free click chemistry reaction between Indocyanine Green (ICG) functionalized with an azide group (ICG-Azide) and a molecule functionalized with Dibenzocyclooctyne (DBCO). ICG, a near-infrared (NIR) fluorescent dye approved for clinical use, offers deep tissue penetration and is widely employed in applications such as fluorescence-guided surgery and angiography.[5][6][7] The conjugation of ICG to targeting moieties like antibodies or peptides via the stable triazole linkage formed in the SPAAC reaction enables the creation of highly specific imaging agents and targeted therapeutics.

This document will delve into the underlying mechanism of the ICG-Azide and DBCO reaction, provide a comprehensive and field-tested experimental protocol, offer guidance on reaction optimization and troubleshooting, and detail methods for the characterization of the final ICG-DBCO conjugate.

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a type of 1,3-dipolar cycloaddition between a cyclooctyne (in this case, DBCO) and an azide. The driving force of this reaction is the significant ring strain of the cyclooctyne.[2][8] This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[2][][9] The reaction is highly specific, as both the azide and DBCO groups are absent in biological systems, thus preventing side reactions with endogenous molecules.[10]

The reaction between ICG-Azide and a DBCO-functionalized molecule results in the formation of a stable triazole ring, covalently linking the two components.[11]

Experimental Protocol: ICG-Azide and DBCO Conjugation

This protocol provides a general framework for the conjugation of an ICG-azide to a DBCO-functionalized protein. The specific amounts and concentrations may need to be optimized depending on the nature of the biomolecule.

Materials and Reagents
  • ICG-Azide (ensure high purity)

  • DBCO-functionalized protein (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.5. Avoid buffers containing sodium azide as it will compete with the ICG-azide.[11]

  • Purification system: Size-exclusion chromatography (SEC) or affinity chromatography columns appropriate for the biomolecule.[]

  • Spectrophotometer (UV-Vis)

  • Fluorometer

Equipment
  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Incubator or temperature-controlled shaker

  • HPLC system for analysis (optional)

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • ICG-Azide: Prepare a 10 mM stock solution of ICG-Azide in anhydrous DMF or DMSO. Rationale: DMF and DMSO are suitable solvents for dissolving ICG derivatives and are miscible with aqueous buffers. Using an anhydrous solvent is crucial as moisture can affect the stability of the reagents.

    • DBCO-functionalized Protein: The concentration of the DBCO-functionalized protein should be in the range of 1-10 mg/mL in the chosen reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the DBCO-functionalized protein solution.

    • Add the ICG-Azide stock solution to the protein solution. A molar excess of the ICG-Azide is typically recommended, with a starting point of 2-4 fold molar excess over the DBCO-functionalized protein.[13] The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 20% to maintain protein stability.[10][14]

    • Gently mix the reaction solution by pipetting or vortexing at a low speed.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[13] The optimal incubation time can vary depending on the reactivity of the specific DBCO and azide reagents and the desired degree of labeling. The reaction can be monitored by analyzing small aliquots over time.

  • Purification of the ICG-DBCO Conjugate:

    • Following incubation, it is crucial to remove the unreacted ICG-Azide and any potential aggregates.

    • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from the smaller, unreacted dye.[] Equilibrate the SEC column with PBS and apply the reaction mixture. Collect the fractions corresponding to the high molecular weight conjugate.

    • Affinity Chromatography: If the biomolecule has a specific tag (e.g., a His-tag), affinity chromatography can be used for purification.[]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ICG_stock Prepare ICG-Azide Stock Solution (10 mM in DMSO) Mix Mix ICG-Azide and DBCO-Protein ICG_stock->Mix DBCO_protein Prepare DBCO-Protein (1-10 mg/mL in PBS) DBCO_protein->Mix Incubate Incubate (RT for 2-4h or 4°C overnight) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize Conjugate (UV-Vis, Fluorescence) Purify->Characterize

Caption: Experimental workflow for ICG-DBCO conjugation.

Optimization and Troubleshooting

Achieving the desired degree of labeling and maintaining the biological activity of the conjugated molecule often requires optimization of the reaction conditions.

ParameterRecommended RangeRationale & Troubleshooting
Molar Ratio (ICG-Azide:DBCO-Protein) 2:1 to 20:1A higher molar excess of the dye can increase the degree of labeling but may also lead to protein precipitation or altered function. Start with a lower ratio and increase as needed.
pH 7.0 - 8.5The reaction is generally not highly pH-sensitive, but maintaining a pH within the optimal range for the biomolecule's stability is crucial.
Temperature 4°C to 25°CLower temperatures (4°C) can be used for longer incubation times, which may be beneficial for sensitive proteins. Room temperature (25°C) reactions are typically faster.[15][16]
Reaction Time 1 - 18 hoursThe reaction time depends on the concentration of reactants and the temperature. The progress can be monitored by taking aliquots at different time points and analyzing them.
Solvent Concentration (DMSO/DMF) < 20%High concentrations of organic solvents can denature proteins. If the ICG-Azide has poor aqueous solubility, consider using a DBCO reagent with a PEG spacer to improve solubility.[14]

Common Issues and Solutions:

  • Low Labeling Efficiency: Increase the molar ratio of ICG-Azide, prolong the reaction time, or increase the reaction temperature. Ensure the DBCO-functionalized protein is active and the ICG-Azide is of high quality.

  • Protein Precipitation: Reduce the molar excess of the ICG-Azide, decrease the organic solvent concentration, or perform the reaction at a lower temperature.

  • Loss of Biological Activity: Use a milder reaction condition (lower temperature, shorter incubation time, lower molar ratio). Ensure the purification process is gentle and does not denature the protein.

Characterization of the ICG-DBCO Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm its spectral properties.

UV-Vis Spectroscopy

The DOL, which is the average number of ICG molecules conjugated to each protein molecule, can be estimated using UV-Vis spectroscopy.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 780-800 nm).

  • The concentration of the protein can be calculated using its extinction coefficient at 280 nm.

  • The concentration of ICG can be calculated using its extinction coefficient at its maximum absorbance.

  • The DOL is the ratio of the molar concentration of ICG to the molar concentration of the protein.

Note: The absorbance of ICG at 280 nm can interfere with the protein absorbance. A correction factor may be needed for a more accurate DOL calculation.

Fluorescence Spectroscopy

Measure the fluorescence emission spectrum of the conjugate to confirm that the spectral properties of ICG are retained after conjugation. The excitation and emission maxima of ICG are typically around 780 nm and 810 nm, respectively.

Applications of ICG-DBCO Conjugates

The ability to conjugate ICG to various biomolecules using copper-free click chemistry opens up a wide range of applications in biomedical research and clinical practice.

  • Targeted Molecular Imaging: Conjugating ICG to antibodies, peptides, or other targeting ligands allows for the specific visualization of cells or tissues that express the target receptor. This is particularly valuable in oncology for tumor detection and delineation.[17]

  • Fluorescence-Guided Surgery: ICG-DBCO conjugates can be used to illuminate tumors or other pathological tissues in real-time during surgery, enabling more precise resection and preservation of healthy tissue.[6]

  • Lymph Node Mapping: The conjugates can be used to map lymphatic drainage pathways, which is crucial for cancer staging and surgical planning.[18]

  • Angiography: ICG's strong NIR fluorescence makes it an excellent agent for visualizing blood vessels and assessing tissue perfusion.[6]

Conclusion

The copper-free click chemistry reaction between ICG-Azide and DBCO-functionalized molecules provides a robust and versatile method for the creation of advanced bioconjugates. The bioorthogonality, high efficiency, and mild reaction conditions of SPAAC make it an ideal choice for labeling sensitive biomolecules with the clinically relevant NIR dye, ICG. By following the detailed protocol and optimization guidelines presented in this application note, researchers can successfully synthesize and characterize ICG-DBCO conjugates for a wide array of applications in biomedical research and development.

References

  • CellMosaic. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from [Link]

  • Jena Bioscience. (2019). Protocol - Copper-free Click labeling of Azide-modified RNA. Retrieved from [Link]

  • ResearchGate. (2017). Which conditions for a copper-free click reaction between a DBCO-peptide and an azido PEG-ligand?. Retrieved from [Link]

  • Ko, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science. Retrieved from [Link]

  • Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging. Retrieved from [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Al-Amin, R. A. (2016). DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer. Retrieved from [Link]

  • PubMed Central. (2024). Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green. Retrieved from [Link]

  • NIH. (2021). Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications. Retrieved from [Link]

  • PubMed Central. (2023). Exploring the Applications of Indocyanine Green in Robot-Assisted Urological Surgery: A Comprehensive Review of Fluorescence-Guided Techniques. Retrieved from [Link]

  • ResearchGate. (2018). Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. Retrieved from [Link]

  • ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). Retrieved from [Link]

  • Taylor & Francis. (n.d.). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Retrieved from [Link]

  • RSC Publishing. (2018). Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. Retrieved from [Link]

  • MDPI. (2024). Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. Retrieved from [Link]

  • PubMed Central. (2022). Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications. Retrieved from [Link]

  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

  • ResearchGate. (2025). Degradation Kinetics of Indocyanine Green in Aqueous Solution. Retrieved from [Link]

  • PubMed Central. (n.d.). Multifunctional Indocyanine Green Applications for Fluorescence-Guided Laparoscopic Colorectal Surgery. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer. Retrieved from [Link]

Sources

Method

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with NIR Dyes

Abstract This guide details the strategic implementation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for near-infrared (NIR) imaging. Unlike copper-catalyzed click chemistry (CuAAC), SPAAC proceeds without cyto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic implementation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for near-infrared (NIR) imaging. Unlike copper-catalyzed click chemistry (CuAAC), SPAAC proceeds without cytotoxic catalysts, making it the premier choice for live-cell and in vivo applications.[1][2] This note addresses the critical "hydrophobic burden" of cyclooctyne reagents, provides optimized protocols for antibody-NIR conjugation, and outlines a metabolic labeling workflow for tumor tracking.

Introduction: The Bioorthogonal Advantage

Fluorescence imaging in the Near-Infrared (NIR) window (650–900 nm) is essential for deep-tissue visualization due to minimal photon absorption by hemoglobin and water, alongside reduced tissue autofluorescence.

SPAAC relies on the reaction between an azide (inert in biological systems) and a strained cyclooctyne (e.g., DBCO or BCN).[1][2][3] The ring strain (~18 kcal/mol for DBCO) drives the reaction to form a stable triazole linkage without external energy or catalysts.

Strategic Component Selection

Success in SPAAC-NIR imaging depends on balancing reaction kinetics with physicochemical properties (solubility, pharmacokinetics).

ComponentVariantProsConsRecommended Use
Cyclooctyne DBCO (Dibenzocyclooctyne)Fastest kinetics (

).
Highly hydrophobic; can cause protein aggregation.General bioconjugation; In vivo targeting.
BCN (Bicyclo[6.1.0]nonyne)Less hydrophobic; smaller steric footprint.Slower kinetics than DBCO with aliphatic azides.Sterically demanding sites; cytosolic labeling.
NIR Dye Cyanine (Cy7, Cy7.5) High extinction coeff.; widely available.Poor photostability; prone to aggregation.General vascular/surface imaging.
Si-Rhodamine High photostability; fluorogenic potential.Lower brightness than cyanines.Long-term tracking; intracellular imaging.
IRDye® 800CW Highly soluble (sulfonated); clinically relevant.Large molecular weight.In vivo tumor targeting.

Mechanism & Workflow Visualization

Figure 1: SPAAC Reaction Mechanism

The driving force is the release of ring strain from the cyclooctyne upon fusion with the azide.

SPAAC_Mechanism cluster_reactants Reactants Azide Azide-Tag (R-N3) Transition Transition State (Strain Release) Azide->Transition DBCO Cyclooctyne (DBCO-Probe) DBCO->Transition Product Stable Triazole Conjugate Transition->Product  k2 ≈ 0.3-1 M-1s-1

Caption: The strain-promoted reaction fuses an azide and cyclooctyne into a regioisomeric mixture of triazoles.

Protocol 1: Antibody-NIR Conjugation (Two-Step)

Objective: Label a monoclonal antibody (mAb) with a DBCO linker, then click with an Azide-NIR dye. Why this order? DBCO is hydrophobic.[4] Attaching it to the large antibody first (with a PEG spacer) prevents precipitation that might occur if the dye carries the DBCO group.

Materials
  • Antibody: IgG (1 mg/mL in PBS, pH 7.4). Must be free of BSA or amine-containing buffers (Tris).

  • Linker: DBCO-PEG4-NHS Ester (PEG spacer is critical for solubility).

  • Dye: Azide-Fluor 750 or Azide-IRDye 800CW.

  • Purification: Zeba™ Spin Desalting Columns (40K MWCO).

Step-by-Step Procedure
  • Functionalization (NHS-Ester Reaction):

    • Dissolve DBCO-PEG4-NHS in anhydrous DMSO to 10 mM. Prepare immediately before use.

    • Add DBCO linker to antibody solution at a 20-fold molar excess .[5]

    • Calculation: For 1 mg IgG (approx 6.6 nmol), add 132 nmol DBCO.

    • Incubate for 60 minutes at Room Temperature (RT) with gentle rotation.

  • First Purification (Remove excess DBCO):

    • Equilibrate desalting column with PBS.

    • Apply reaction mixture and spin. This removes unreacted DBCO which would otherwise quench the dye in the next step.

  • Click Reaction (SPAAC):

    • Dissolve Azide-NIR dye in DMSO (10 mM).

    • Add Azide-dye to the DBCO-labeled antibody at a 5-fold molar excess relative to the initial antibody amount (or 1.5x equivalent to the number of DBCO groups if quantified).

    • Incubate for 4 hours at RT or Overnight at 4°C. Protect from light.

  • Final Purification:

    • Perform a second desalting spin or dialysis to remove free dye.

    • Validation: Measure Absorbance at 280nm (protein) and Dye

      
      . Calculate Degree of Labeling (DOL).
      

Protocol 2: Metabolic Labeling & In Vivo Imaging

Objective: Label tumor cell surface glycans with azides, then target with DBCO-NIR dye in vivo.

Figure 2: Metabolic Labeling Workflow

Metabolic_Workflow cluster_vitro Step 1: In Vitro / Pre-Treatment cluster_vivo Step 2: In Vivo Targeting Sugar Ac4ManNAz (Sugar Analog) Cell Tumor Cells (Metabolism) Sugar->Cell  Uptake Surface Azide-Sialic Acid Presentation Cell->Surface  Biosynthesis Click In Vivo SPAAC (Tumor Site) Surface->Click  Implantation Inject IV Injection (DBCO-NIR Dye) Inject->Click Image NIR Fluorescence Imaging Click->Image

Caption: Metabolic incorporation of azido-sugars followed by bioorthogonal targeting.

Step-by-Step Procedure
  • Metabolic Incorporation:

    • Culture tumor cells (e.g., 4T1, HeLa) in media containing 10–50 µM Ac4ManNAz .

    • Expert Tip: Do not exceed 50 µM. High concentrations inhibit glycolysis and cell migration [1]. 10 µM is often optimal for maintaining physiology while ensuring sufficient labeling.[6]

    • Incubate for 48–72 hours.

  • Tumor Implantation (Xenograft Model):

    • Harvest azide-labeled cells and implant into mice (subcutaneous or orthotopic).

    • Allow tumor to grow to palpable size (approx. 1–2 weeks). Note: Azide signal diminishes over time due to cell division; this protocol is best for short-term tracking or requires continuous administration of Ac4ManNAz.

  • In Vivo Targeting:

    • Prepare DBCO-Sulfo-Cy7 (or similar hydrophilic NIR dye).

    • Dose: 2–4 mg/kg via tail vein injection.

    • Wait 2–24 hours for clearance of unbound dye.

  • Imaging:

    • Anesthetize mice.

    • Image using IVIS or similar system (Excitation ~740nm, Emission ~780nm).

Troubleshooting & Optimization (The "Trustworthiness" Pillar)

The "Sticky" DBCO Problem

DBCO is highly hydrophobic. In in vivo settings, DBCO-labeled probes often bind non-specifically to serum albumin (HSA/BSA), leading to high background.

  • Solution 1: Use Sulfo-DBCO or DBCO-PEG4 linkers to increase polarity.

  • Solution 2: "Click-mate" strategy. If possible, put the Azide on the probe/drug and the DBCO on the target (though less feasible for metabolic labeling).

  • Solution 3: Use Sulfo-Cyanine dyes. The negative charges on the sulfonate groups help solubilize the hydrophobic DBCO moiety.

Low Labeling Efficiency
  • Check pH: While SPAAC is pH-independent, the NHS-ester conjugation (Step 1 of Protocol 1) requires pH 7.2–8.5. If your buffer is acidic, the NHS ester will not react.

  • Steric Hindrance: If the azide is buried (e.g., inside a protein pocket), DBCO may be too bulky. Switch to BCN , which is smaller, or use a longer PEG linker.

References

  • Kim, J. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]

  • Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note &amp; Protocols: Labeling Peptides with Disulfo-ICG-DBCO for Targeted Delivery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Bioorthogonal Chemistry and Near-Infrared Imaging for Targeted Therapeutics The prec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Bioorthogonal Chemistry and Near-Infrared Imaging for Targeted Therapeutics

The precise delivery of therapeutic and diagnostic agents to target tissues remains a central challenge in drug development. Peptide-drug conjugates (PDCs) have emerged as a powerful strategy, leveraging the high specificity of peptides to guide payloads to their intended destinations, thereby enhancing efficacy and minimizing off-target effects. A critical component of developing these targeted systems is the ability to track their biodistribution and cellular uptake accurately.

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration, offers significant advantages for in vivo imaging due to its deep tissue penetration (emission ~830 nm) and minimal interference from tissue autofluorescence.[1][2] However, standard ICG suffers from drawbacks, including poor stability in aqueous environments and a tendency for non-specific protein binding, which can complicate targeted delivery applications.[2] The development of sulfonated ICG derivatives, such as Disulfo-ICG, significantly improves water solubility and mitigates these issues.[3]

To attach this advanced imaging agent to a targeting peptide, a robust and biocompatible conjugation strategy is paramount. This is where the power of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), becomes indispensable.[] SPAAC is a "click chemistry" reaction that occurs between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide.[5][6] This reaction is highly specific, proceeds efficiently at physiological temperatures without the need for cytotoxic copper catalysts, and is orthogonal to native biological functional groups, making it ideal for creating stable bioconjugates.[7]

This guide provides a comprehensive framework for the successful labeling of azide-modified targeting peptides with Disulfo-ICG-DBCO. We will detail the underlying chemical principles, provide step-by-step protocols for conjugation, purification, and characterization, and present a workflow for validating the conjugate's targeting ability in a cell-based assay.

The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this labeling strategy is the SPAAC reaction. The high ring strain of the DBCO moiety on the Disulfo-ICG dye serves as the driving force for a rapid and irreversible [3+2] cycloaddition with the azide group engineered onto the peptide.[] This reaction forms a stable triazole linkage, covalently connecting the peptide to the NIR dye.[5] The bioorthogonal nature of the azide and DBCO groups ensures that the reaction is highly selective, occurring only between the intended partners even in complex biological milieu.[8]

A simplified diagram of the SPAAC reaction.

Experimental Protocols

This section provides a detailed methodology, from initial peptide modification to the final conjugate characterization.

Part A: Preparation of Azide-Modified Peptide

For SPAAC to occur, the targeting peptide must first be functionalized with an azide group. This is typically achieved by reacting a primary amine on the peptide (e.g., the N-terminus or the epsilon-amino group of a lysine residue) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Rationale: The NHS ester reacts efficiently with primary amines at neutral to slightly basic pH to form a stable amide bond. Using a reagent like Azido-PEGn-NHS ester is often preferred, as the polyethylene glycol (PEG) spacer can enhance the solubility of the final conjugate and reduce potential steric hindrance between the peptide and the bulky dye.

Protocol:

  • Dissolve the peptide in a suitable buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5) to a final concentration of 1-5 mg/mL.

  • Dissolve the Azido-PEGn-NHS ester in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a 5- to 10-fold molar excess of the dissolved Azido-PEGn-NHS ester to the peptide solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purify the azide-modified peptide from excess reagent using size-exclusion chromatography (e.g., a desalting column) or RP-HPLC.

  • Confirm successful modification via mass spectrometry (observing the expected mass shift) and lyophilize for storage.

Part B: Labeling Azide-Peptide with Disulfo-ICG-DBCO

This protocol details the core conjugation reaction.

Materials and Reagents:

  • Azide-modified peptide

  • Disulfo-ICG-DBCO

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, ensure the buffer is azide-free.

  • Reaction vessels (e.g., low-protein-binding microcentrifuge tubes)

Step-by-Step Labeling Protocol:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of Disulfo-ICG-DBCO in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: This reagent is light-sensitive; protect from light during handling and storage.

    • Dissolve the lyophilized azide-modified peptide in the reaction buffer (PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL).

  • Molar Ratio Calculation:

    • Determine the moles of the azide-peptide in the reaction.

    • Calculate the volume of the Disulfo-ICG-DBCO stock solution needed. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide-peptide is a good starting point to drive the reaction to completion.[8]

    • Causality: A molar excess of the dye ensures that most peptide molecules become labeled. However, a very large excess can complicate downstream purification. Optimization may be required depending on the peptide's reactivity and value.

  • Conjugation Reaction:

    • Add the calculated volume of the Disulfo-ICG-DBCO stock solution to the peptide solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid peptide denaturation.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 4-12 hours at room temperature, protected from light.[8] Longer incubation times (e.g., overnight at 4°C) can sometimes improve yield.[9]

A flowchart of the peptide labeling process.
Part C: Purification of the Labeled Peptide

Purification is essential to remove unreacted Disulfo-ICG-DBCO, which could interfere with subsequent assays and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[10][11][12]

Principle of RP-HPLC: This technique separates molecules based on their hydrophobicity.[10] The stationary phase (e.g., a C18 column) is nonpolar, while the mobile phase is polar. The Disulfo-ICG-DBCO-peptide conjugate is significantly more hydrophobic than the unlabeled peptide, resulting in a longer retention time on the column and allowing for effective separation.

Protocol:

  • Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Chromatography Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detection: Monitor at two wavelengths simultaneously: ~220 nm (for the peptide amide bond) and ~780 nm (for the ICG dye).

    • Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-40 minutes is a typical starting point. This should be optimized based on the hydrophobicity of the specific peptide.

  • Fraction Collection: Collect the peak that shows absorbance at both wavelengths. This peak represents the desired conjugate.

  • Post-Purification: Pool the pure fractions, confirm purity by analytical RP-HPLC, and remove the solvent by lyophilization.

Parameter Typical Value Rationale
Column C18 SilicaStandard for peptide separation based on hydrophobicity.[13]
Mobile Phase A 0.1% TFA in H₂OProvides acidic conditions to protonate silanols and peptides for sharp peaks.
Mobile Phase B 0.1% TFA in ACNAcetonitrile is the organic modifier used to elute the bound peptide.[10]
Flow Rate 1.0 mL/min (Analytical)Standard flow rate for a 4.6 mm ID column.
Detection λ1 210-220 nmDetects the peptide backbone.[10]
Detection λ2 ~780 nmDetects the ICG dye.[1]
Part D: Characterization of the Final Conjugate

Final characterization validates the success of the conjugation and provides critical data for downstream applications.

1. Mass Spectrometry (MS):

  • Purpose: To provide unambiguous confirmation of conjugation by determining the precise molecular weight of the product.[14][15]

  • Method: Use either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).

  • Expected Result: The mass spectrum should show a peak corresponding to the molecular weight of the azide-peptide plus the molecular weight of Disulfo-ICG-DBCO minus N₂ (lost during the cycloaddition).

Component Example Mass (Da)
Azide-Peptide (Theoretical)2500.0
Disulfo-ICG-DBCO (Theoretical)1100.0
Expected Conjugate Mass 3572.0 (2500 + 1100 - 28)

2. UV-Vis Spectroscopy for Degree of Labeling (DOL):

  • Purpose: To determine the average number of dye molecules conjugated to each peptide.[16][17]

  • Method:

    • Dissolve the purified, lyophilized conjugate in a suitable buffer (e.g., PBS) to a known concentration.

    • Measure the full absorbance spectrum (e.g., 250-850 nm) using a UV-Vis spectrophotometer.

    • Record the absorbance maximum of the protein (A₂₈₀, if it contains Trp or Tyr) and the absorbance maximum of the dye (Aₘₐₓ, ~780 nm).[18][19]

  • Calculation:

    • Calculate the concentration of the dye: C_dye = A_max / (ε_dye * pathlength)

    • Correct the absorbance at 280 nm for the dye's contribution: A_prot_corrected = A₂₈₀ - (A_max * CF₂₈₀) (where CF₂₈₀ is the correction factor: ε₂₈₀ of dye / εₘₐₓ of dye)

    • Calculate the concentration of the peptide: C_peptide = A_prot_corrected / (ε_peptide * pathlength)

    • Calculate the Degree of Labeling: DOL = C_dye / C_peptide

An ideal DOL is typically between 0.8 and 1.2 for a 1:1 conjugation.[16]

Application: In Vitro Targeted Delivery Assay

This protocol provides a method to visually confirm that the Disulfo-ICG-DBCO-peptide conjugate selectively binds to and is internalized by target cells.[20][21]

Materials:

  • Target cells (expressing the receptor for the peptide).

  • Control cells (low or no receptor expression).

  • Complete cell culture medium.

  • Disulfo-ICG-DBCO-peptide conjugate.

  • Control conjugate (e.g., Disulfo-ICG-DBCO-labeled scrambled peptide).

  • Hoechst or DAPI stain (for nuclei).

  • Fluorescence microscope with appropriate filter sets for NIR and blue channels.

Protocol:

  • Cell Seeding: Seed both target and control cells in chambered cover glass or multi-well imaging plates and allow them to adhere overnight.

  • Incubation:

    • Prepare a series of dilutions of the ICG-peptide conjugate and the control conjugate in cell culture medium (e.g., 10 nM to 1 µM).

    • Remove the old medium from the cells and replace it with the medium containing the conjugates.

    • Incubate for 1-4 hours at 37°C.

  • Washing and Staining:

    • Aspirate the conjugate-containing medium.

    • Wash the cells 3 times with cold PBS to remove any unbound conjugate.

    • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the nuclei with Hoechst or DAPI for 10 minutes.

    • Wash 2 more times with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the wells.

    • Image the cells using a fluorescence microscope. Capture images in the NIR channel (for the ICG conjugate) and the blue channel (for the nuclei).

Expected Outcome: A significantly higher NIR fluorescence signal should be observed in the target cells compared to the control cells, indicating specific, receptor-mediated binding and/or internalization.[22] The control (scrambled) peptide should show minimal fluorescence in both cell lines.

A workflow for validating conjugate targeting in vitro.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency - Inaccurate quantification of peptide or dye.- Inactive DBCO or azide groups.- Suboptimal reaction conditions (pH, time).- Re-quantify starting materials.- Use fresh reagents. Store Disulfo-ICG-DBCO desiccated and protected from light.[3][23]- Ensure reaction buffer is pH 7.2-7.5 and azide-free. Extend incubation time.[24]
Conjugate Precipitation - The conjugate is poorly soluble in the reaction buffer.- High concentration of organic solvent (DMSO).- Perform the reaction in a buffer containing a solubilizing agent (e.g., 5-10% DMSO).- If precipitation occurs during the reaction, try a lower reactant concentration.
Difficulty in Purification - Poor separation between labeled and unlabeled peptide on RP-HPLC.- Broad or tailing peaks.- The hydrophobicity difference may be too small. Optimize the HPLC gradient (make it shallower around the elution point).- Try a different mobile phase modifier (e.g., formic acid instead of TFA) or a different stationary phase.[25]
Loss of Peptide Activity - The dye is attached at or near the peptide's active site.- The conjugation process denatured the peptide.- Redesign the peptide to place the azide modification site away from the binding domain.- Avoid harsh conditions (high temperature, extreme pH) during labeling and purification.
High Background in Cell Assay - Incomplete removal of unbound conjugate.- Non-specific binding of the conjugate to cells or plastic.- Increase the number and stringency of washing steps.- Include a blocking step (e.g., with 1% BSA) before adding the conjugate.- Ensure the control (scrambled) peptide shows low background to confirm the issue is not with the dye itself.[26]

References

  • DBCO-disulfo-ICG ICG-disulfo-DBCO . Chongqing Yusi Medicine Technology Co., Ltd.[Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis . PubMed Central (PMC) - NIH. [Link]

  • Indocyanine green: An old drug with novel applications . PubMed Central (PMC) - NIH. [Link]

  • (a) Strain-promoted azide-alkyne cycloaddition (SPAAC) to afford a... . ResearchGate. [Link]

  • DBCO reagents for « Click Chemistry » . Interchim. [Link]

  • Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf-Life: Chemical and Clinical Implications . PubMed Central (PMC) - NIH. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Advanced Chromatography Technologies. [Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides . PubMed Central (PMC) - NIH. [Link]

  • Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry . National Institutes of Health (NIH). [Link]

  • UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study . PubMed Central (PMC) - NIH. [Link]

  • HPLC Analysis and Purification of Peptides . PubMed Central (PMC) - NIH. [Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates . MDPI. [Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos . PubMed Central (PMC) - NIH. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Creative Biolabs. [Link]

  • Construction of Amphiphilic Indocyanine–Green–Based Langmuir Film and Drop–Casting Film with Photoelectric Conversion Properties . MDPI. [Link]

  • Peptide Isolation & Purification Techniques . Waters Corporation. [Link]

  • Getting started with Flash Chromatography for peptide purification - Tips and Tricks . Biotage. [Link]

  • Degree-of-labeling (DOL) . NanoTemper Technologies. [Link]

  • Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics . Royal Society of Chemistry. [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties . MDPI. [Link]

  • HPLC of Peptides and Proteins . SpringerLink. [Link]

  • Optimal Conditions for DBCO-azide Reaction? . ResearchGate. [Link]

  • Characterisation of a peptide conjugate and impurities . Sterling Pharma Solutions. [Link]

  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis . ACS Publications. [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC . ResearchGate. [Link]

  • Degree of Labeling Explanation . Setareh Biotech. [Link]

  • Peptide-Based Stealth Nanoparticles for Targeted and pH-Triggered Delivery . ACS Publications. [Link]

  • Cellular uptake of peptide P2. (A) Fluorescence microscopy images of... . ResearchGate. [Link]

  • Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry . LCGC International. [Link]

  • Peptide Concentration Determination Methods . Biotide B&P. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving water solubility of Disulfo-ICG-DBCO in labeling reactions

Subject: Improving Water Solubility & Labeling Efficiency of Disulfo-ICG-DBCO The Solubility Paradox: Root Cause Analysis The Core Issue: Users often assume that "Disulfo" (disulfonated) implies complete water solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Water Solubility & Labeling Efficiency of Disulfo-ICG-DBCO

The Solubility Paradox: Root Cause Analysis

The Core Issue: Users often assume that "Disulfo" (disulfonated) implies complete water solubility.[1] While the sulfonate groups (


) do increase hydrophilicity, Disulfo-ICG-DBCO presents a unique "Solubility Paradox" due to two competing molecular forces:
  • The Hydrophobic Anchor (DBCO): The Dibenzocyclooctyne (DBCO) moiety is bulky and highly hydrophobic.[1] In pure aqueous buffers, this group drives the molecule to self-associate to minimize water contact.[1]

  • The Aggregation Trap (ICG Backbone): The Indocyanine Green (ICG) polymethine chain has a strong tendency to form H-aggregates (face-to-face stacks) in aqueous solutions.[1] These aggregates are non-fluorescent (quenched) and can precipitate proteins upon conjugation.[1]

Expert Insight: If your labeling reaction solution is clear but your conjugate has low fluorescence, you likely have soluble H-aggregates, not monomers.[1] Solubility is not just about staying in solution; it is about maintaining the monomeric state.

The "Golden" Preparation Protocol

Do not attempt to dissolve Disulfo-ICG-DBCO directly in water or PBS.[1] This almost invariably leads to micro-precipitation.[1] Follow this self-validating protocol to ensure monomeric dispersion.

Step 1: Anhydrous Reconstitution (The Solvation Shell)

Create a high-concentration "master stock" in an organic solvent.[1] This ensures the DBCO moiety is fully solvated before it encounters water.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1]

  • Concentration: 5 mM – 10 mM.[1]

  • Validation: The solution should be a clear, deep emerald green with no particulate matter.[1]

Step 2: The "Dropwise" Dilution Strategy

Never add the buffer to the dye. Always add the dye to the buffer while vortexing.

  • Mechanism: Rapid dispersion prevents the local high concentrations that trigger irreversible H-aggregation.[1]

  • Protocol:

    • Calculate the volume of dye stock needed.

    • Set your protein/antibody solution (in Azide-free PBS) on a vortex mixer at low speed.

    • Slowly inject the dye stock into the vortexing protein solution.[1]

    • Critical Limit: Keep final DMSO concentration < 5-10% (v/v) to prevent protein denaturation.

Step 3: Reaction Conditions
  • Buffer: 1X PBS, pH 7.2 – 7.4.[1]

  • Forbidden Component: Sodium Azide (

    
    ) .
    
    • Why: Azide reacts instantly with DBCO, destroying your reagent before it labels the protein. Ensure all buffers are azide-free.

  • Incubation: 1–4 hours at Room Temperature (RT) or Overnight at 4°C.

Visualization: The Solubility & Labeling Workflow

The following diagram illustrates the critical decision points to prevent aggregation and ensure successful conjugation.

ICG_Labeling_Workflow Start Start: Disulfo-ICG-DBCO Powder Solvent_Choice Choose Solvent Start->Solvent_Choice Water_Path Directly in Water/PBS Solvent_Choice->Water_Path Incorrect DMSO_Path Anhydrous DMSO/DMF (10 mM Stock) Solvent_Choice->DMSO_Path Correct Aggregation FAILURE: H-Aggregation (Quenched Fluorescence) Water_Path->Aggregation Monomer SUCCESS: Monomeric Dispersion DMSO_Path->Monomer Buffer_Check Check Reaction Buffer Monomer->Buffer_Check Azide_Present Contains Sodium Azide Buffer_Check->Azide_Present Yes Azide_Free Azide-Free PBS Buffer_Check->Azide_Free No Dead_Reaction FAILURE: DBCO Neutralized Azide_Present->Dead_Reaction Conjugation Incubate: Protein + Dye (Final DMSO <10%) Azide_Free->Conjugation Purification Purification (Zeba Spin / Dialysis) Conjugation->Purification Final_Product High DOL / High Brightness Conjugate Purification->Final_Product

Caption: Workflow logic for preventing aggregation and chemical neutralization during Disulfo-ICG-DBCO labeling.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned cloudy immediately after adding the dye. What happened?

Diagnosis: "Solvent Shock." Cause: You likely added a high volume of hydrophobic dye stock to a static aqueous buffer, or the final dye concentration was too high (>50-100 µM in water). Solution:

  • Lower the labeling ratio (try 5x–10x molar excess instead of 20x).

  • Add the dye dropwise while vortexing.[1]

  • Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffer before adding the dye to stabilize the hydrophobic DBCO groups.

Q2: The conjugation worked (protein migrated), but the fluorescence signal is very weak.

Diagnosis: Fluorescence Quenching via H-Aggregation. Cause: The ICG molecules are stacked on the protein surface (Over-labeling). Solution:

  • Check DOL (Degree of Labeling): For ICG, a DOL of 1–2 is optimal.[1] A DOL >3 often leads to self-quenching where the dye molecules absorb energy but dissipate it as heat rather than light.[1]

  • Action: Reduce the molar excess of dye in the reaction.

Q3: Can I store the DMSO stock solution?

Answer: Yes, but with strict caveats.

  • Conditions: Store at -20°C or -80°C, protected from light and moisture.

  • Shelf Life: DBCO is relatively stable, but ICG is sensitive to oxidation.[1] Use within 1 month.

  • Critical: Allow the vial to warm to room temperature before opening to prevent water condensation, which will hydrolyze the DBCO ester (if using NHS-DBCO) or degrade the ICG.

Data Summary: Solubility & Stability

ParameterSpecificationNotes
Molecular Weight ~1000–1200 DaVaries by counterion (Na+, K+, TEA).[1]
Max Solubility (Water) < 1 mM (Risk of Aggregation)Not recommended for stock prep.[1]
Max Solubility (DMSO) > 10 mMRecommended for stock prep.[1][2]
Ex / Em Maxima 780 nm / 800 nmMonomeric form in plasma/serum.[1]
Absorbance Shift ~700 nm (H-Aggregate)If peak shifts here, the dye is aggregated.[1][3][4]
Buffer Compatibility PBS, HEPES, BorateNO Azide , NO primary amines (if using NHS).[1]

References

  • Thermo Fisher Scientific. EZ-Link™ DBCO Protein Labeling Kit User Guide. (2021).[1][5][6] Discusses DBCO solubility limits and the necessity of organic co-solvents. Link

  • National Institutes of Health (NIH). Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation.[1] (2023).[1][4] Detailed mechanism of ICG aggregation and quenching in aqueous buffers. Link

  • MedChemExpress. Disulfo-ICG-DBCO Product Protocol. Technical data on storage and solubility of disulfonated ICG derivatives.[1][7] Link

  • Lumiprobe. Sulfo-Cyanine3 DBCO General Properties.[1] Provides analogous handling data for sulfonated cyanine-DBCO conjugates regarding DMSO stock preparation. Link

Sources

Optimization

preventing fluorescence quenching of ICG-DBCO conjugates

Technical Support Center: ICG-DBCO Conjugation & Fluorescence Stabilization Introduction: The "Double Hydrophobicity" Trap Welcome to the technical guide for Indocyanine Green (ICG) functionalized with Dibenzocyclooctyne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ICG-DBCO Conjugation & Fluorescence Stabilization

Introduction: The "Double Hydrophobicity" Trap

Welcome to the technical guide for Indocyanine Green (ICG) functionalized with Dibenzocyclooctyne (DBCO).

The Core Problem: ICG is a polymethine cyanine dye that is inherently hydrophobic and prone to H-aggregation (stacking like a deck of cards) in aqueous environments. When you attach DBCO—a highly hydrophobic cyclooctyne ring—you exacerbate this hydrophobicity.

This creates a "Double Hydrophobicity" trap. In aqueous buffers (PBS, saline), ICG-DBCO molecules rapidly self-assemble into non-fluorescent H-aggregates, causing a >90% loss of signal (quenching) before your experiment even begins.

This guide provides the protocols to disrupt these aggregates and maintain the fluorescent monomeric state .

Module 1: Solvation & The Chemical Environment

Objective: Prevent initial aggregation during stock preparation and reaction.

The Golden Rule of Solvents

Never reconstitute ICG-DBCO directly in water or saline. The moment water touches the solid, it forms stable aggregates that are difficult to break.

SolventSuitabilityMechanism of Action
DMSO (Anhydrous) Excellent Disrupts

-

stacking; maintains monomeric form.
Ethanol / Methanol Good Promotes monomeric state; useful for intermediate dilutions.
PBS / Water POOR Induces rapid H-aggregation (Abs shift to 700 nm).
PBS + 5% BSA Excellent Albumin binds ICG, stabilizing the monomer and boosting Quantum Yield (QY).
Reconstitution Protocol
  • Warm Up: Allow the vial to reach room temperature before opening (prevents condensation).

  • Primary Solvation: Dissolve ICG-DBCO in anhydrous DMSO to a concentration of 1–5 mM .

    • Why? High concentration in DMSO ensures complete monomerization.

  • Secondary Dilution (The "Shock" Method): When adding to your aqueous reaction buffer, add the DMSO stock slowly while vortexing. Ensure final DMSO concentration is <5% (or as tolerated by your biomolecule).

Module 2: The Conjugation Reaction (Stoichiometry)

Objective: Prevent "Crowding Quenching" on the target molecule.

If you label an antibody or nanoparticle with too many ICG molecules, they will stack on the surface of the target, quenching each other (Aggregation-Caused Quenching or ACQ).

Optimal Degree of Labeling (DOL)
  • Target DOL: 1.0 – 2.0 dyes per protein molecule.

  • Critical Threshold: >3.0 dyes per molecule results in significant self-quenching.

Linker Strategy

Use a PEG spacer between the ICG and the DBCO moiety.

  • Recommended: ICG-PEG4-DBCO.[1]

  • Mechanism: The PEG chain provides steric hindrance, physically preventing the ICG planar rings from stacking against each other or the hydrophobic DBCO ring.

ConjugationWorkflow Stock ICG-DBCO (Lyophilized) Solvation Solvation (100% DMSO) Stock->Solvation Dissolve Reaction Click Reaction (Aqueous Buffer) Solvation->Reaction Dilute Aggregation H-Aggregate (Quenched) Reaction->Aggregation High DOL (>3) or Pure Water Monomer Monomer (Fluorescent) Reaction->Monomer Low DOL (1-2) + Albumin/DMSO

Caption: Pathway determining fluorescence fate. Maintaining the monomeric path requires organic co-solvents and controlled stoichiometry.

Module 3: Quality Control & Purification

Objective: Verify the state of the dye before in vivo/in vitro use.

The Spectral Check (Self-Validating Protocol)

You can instantly determine if your conjugate is quenched using a standard UV-Vis spectrophotometer.

  • Step 1: Measure Absorbance from 600 nm to 900 nm.

  • Step 2: Calculate the Ratio (

    
    ) of Absorbance at 780 nm (Monomer) to 700 nm (Aggregate).
    
Ratio (

)
StatusAction Required
> 2.0 Monomer (Active) Proceed with experiment.
1.0 – 2.0 Partial Aggregation Add 1-5% BSA or Tween-20 to stabilize.
< 1.0 H-Aggregate (Quenched) Sample is compromised. Do not use.
Purification

Free ICG-DBCO aggregates more aggressively than conjugated ICG. You must remove unreacted dye.

  • Method: Size Exclusion Chromatography (e.g., Sephadex G-25 or Zeba Spin Columns).

  • Note: Pre-equilibrate columns with PBS containing 0.1% BSA or 0.05% Tween-20 . This prevents the hydrophobic dye from sticking to the column resin and aggregating during elution.

Troubleshooting & FAQ

Q1: My ICG-DBCO conjugate had good signal initially but faded within 24 hours at 4°C. Why? A: This is likely oxidative photodegradation , not just aggregation. ICG is sensitive to light and oxygen.[2]

  • Fix: Store conjugates in the dark. Degas buffers (Argon/Nitrogen purge) if storing for >2 days. Add antioxidants like Sodium Ascorbate (50 mM) if compatible with your biology.

Q2: Can I use sodium azide in my storage buffer? A: ABSOLUTELY NOT.

  • Reason: You are using DBCO (an alkyne) for click chemistry. Sodium Azide (

    
    ) contains an azide group. It will react with your DBCO handle, neutralizing it before it ever sees your target molecule. Use Thimerosal or 0.22 
    
    
    
    m filtration for sterility.

Q3: I am labeling a hydrophobic drug carrier (Liposome/LNP). The fluorescence is very low. A: The ICG is likely burying itself into the lipid bilayer, leading to high local concentration and quenching.

  • Fix: Aim for a lower labeling density (0.5 mol% of total lipid). Alternatively, use J-aggregate inducing conditions (controlled heating to 65°C for 20h) if you specifically want to shift absorption to 895nm, though this is an advanced technique [1].

Q4: Does Albumin (BSA/HSA) interfere with the Click Reaction? A: Generally, no, provided the BSA is not azide-labeled. However, BSA contains free thiols (Cysteine-34) and amines. If you are using DBCO-Maleimide or DBCO-NHS, BSA will compete.

  • Workflow: Perform the Click Reaction (DBCO + Azide-Target) in clean buffer first.[1] Then add BSA for storage/stabilization after the reaction is complete.

References

  • Chon, B., et al. (2023).[3] "Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation."[4] International Journal of Molecular Sciences. Link

  • Reindl, J., et al. (2025).[5] "ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment." Dalton Transactions. Link

  • Thermo Fisher Scientific. "EZ-Link™ DBCO Protein Labeling Kit User Guide." Link

  • Mindt, S., et al. (2018). "Stability of Indocyanine Green (ICG) in Solution." Photodiagnosis and Photodynamic Therapy. Link

  • Ghann, W., et al. (2021).[3] "Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf-Life." Chemistry – A European Journal. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Disulfo-ICG-DBCO

Welcome to the technical support guide for Disulfo-ICG-DBCO. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioconju...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Disulfo-ICG-DBCO. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioconjugation experiments. As your virtual application scientist, I will guide you through a logical troubleshooting process, explaining the core scientific principles to empower you to optimize your results.

The conjugation of Disulfo-ICG-DBCO to an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful tool for creating fluorescently labeled biomolecules.[1][2] This copper-free click chemistry reaction is bioorthogonal and highly specific, forming a stable triazole linkage under mild, aqueous conditions.[3][4][5] However, achieving high conjugation efficiency requires careful attention to reagent quality, reaction conditions, and purification strategies. This guide addresses the most common question we receive: "Why is my conjugation efficiency low, and how can I fix it?"

Q1: My final conjugate shows very low fluorescence, and I suspect poor conjugation efficiency. Where do I start troubleshooting?

A1: A low yield can stem from several factors, broadly categorized into issues with the starting materials or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

The first step is to question the integrity of your two key reactants: the Disulfo-ICG-DBCO and your azide-modified biomolecule. Subsequently, we will evaluate the reaction environment itself.

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low Conjugation Efficiency Detected qc_reagents Step 1: Quality Control of Starting Materials start->qc_reagents check_dbco 1a. Verify DBCO Reagent Activity (Is it hydrolyzed?) qc_reagents->check_dbco check_azide 1b. Verify Azide Incorporation (Is the azide present and accessible?) qc_reagents->check_azide optimize_rxn Step 2: Optimize Reaction Conditions check_dbco->optimize_rxn DBCO is active check_azide->optimize_rxn Azide is present buffer_ph 2a. Evaluate Buffer & pH (Is it inhibiting the reaction?) optimize_rxn->buffer_ph ratio_time 2b. Adjust Molar Ratio & Time (Is the reaction driven to completion?) optimize_rxn->ratio_time steric_hindrance 2c. Consider Steric Hindrance (Are the reactive sites accessible?) optimize_rxn->steric_hindrance purification Step 3: Assess Purification & Analysis buffer_ph->purification Buffer is optimal ratio_time->purification Ratio/Time are optimal steric_hindrance->purification Sterics addressed dol_calc 3a. Review Purification Method (Are you losing the conjugate?) purification->dol_calc analysis 3b. Confirm DOL Calculation (Is the analysis accurate?) purification->analysis solution Problem Solved dol_calc->solution Purification is effective analysis->solution Analysis is correct

Caption: The SPAAC reaction forms a stable triazole by reacting a DBCO with an azide.</center>
Q4: I've confirmed my starting materials are active. Could my reaction conditions be the problem?

A4: Yes, the reaction environment plays a significant role in SPAAC kinetics. The choice of buffer, pH, molar ratio of reactants, and reaction time are all critical parameters to optimize.

Optimizing Reaction Conditions:
  • Buffer Selection: Not all buffers are created equal for SPAAC. Studies have shown that PBS can exhibit some of the lowest reaction rates, while buffers like HEPES can significantly increase kinetics. [6][7][8]If you are using PBS and experiencing slow reactions, switching to HEPES is a primary optimization step. Avoid buffers containing primary amines (e.g., Tris, Glycine) if you are working with an NHS-ester activated DBCO, as they will compete with your target molecule. [9]* pH: The SPAAC reaction rate is generally pH-dependent, with higher pH values (from 7 to 10) often increasing the reaction rate. [7][8]However, the stability of your biomolecule is paramount. For proteins, a pH range of 7.0-8.5 is a common and effective compromise.

  • Molar Ratio: To drive the reaction to completion, a molar excess of the Disulfo-ICG-DBCO is typically required. A starting point of 3-10 fold molar excess of the dye over the azide-modified molecule is recommended. [10]For particularly precious biomolecules, you may use a smaller excess and a longer reaction time.

  • Time and Temperature: SPAAC reactions are often run for 1-4 hours at room temperature or up to 24 hours at 4°C. [11][12]If efficiency is low, increasing the incubation time or temperature (e.g., to 37°C, if your biomolecule is stable) can improve yields. [12]

    Parameter Standard Condition Optimization Strategy Rationale
    Buffer PBS, pH 7.4 Switch to HEPES, pH 7.5-8.0 HEPES has been shown to accelerate SPAAC reaction rates compared to PBS. [6][7][8]
    pH 7.4 Increase to 8.0-8.5 Higher pH generally increases reaction rates, but must be balanced with biomolecule stability. [7][8]
    Molar Ratio 3-5x excess DBCO Increase to 10-20x excess DBCO Le Châtelier's principle; drives the reaction equilibrium towards the product. [1]
    Temperature Room Temp (20-25°C) Increase to 37°C Increases reaction kinetics, assuming the biomolecule remains stable. [12]

    | Time | 1-4 hours | Extend to 12-24 hours | Allows slower reactions, or those with low concentrations, to proceed to completion. |

Q5: I see a fluorescent pellet after my reaction, or my conjugate seems to have aggregated. What should I do?

A5: Aggregation is a common issue, especially when labeling proteins with large, hydrophobic dyes like ICG. The Disulfo-ICG is designed to improve water solubility, but aggregation can still occur at high labeling densities.

Causality: The ICG dye is hydrophobic. Covalently attaching multiple ICG molecules to a protein's surface can cause hydrophobic patches, leading to aggregation and precipitation.

Strategies to Mitigate Aggregation:
  • Reduce Molar Excess: Using a very large excess of the DBCO dye can lead to over-labeling. Reduce the molar excess of Disulfo-ICG-DBCO in your reaction to target a lower Degree of Labeling (DOL).

  • Optimize Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-2 mg/mL). While this may slow the reaction, it can reduce intermolecular aggregation.

  • Incorporate Additives: Including mild, non-ionic detergents (e.g., Tween-20 at 0.01-0.05%) or other solubility enhancers like arginine in the reaction buffer can sometimes prevent aggregation.

  • Purify Immediately: Once the reaction is complete, proceed immediately to purification to separate the labeled, soluble conjugate from any aggregated material.

Q6: What is the best way to purify my conjugate and how do I accurately determine my final yield and Degree of Labeling (DOL)?

A6: Proper purification is essential to remove unreacted free dye, which can interfere with downstream applications and lead to inaccurate characterization. [13]Size-exclusion chromatography (SEC) is the most common and effective method.

Purification and Characterization Protocol:
  • Purification:

    • Size-Exclusion Chromatography (SEC): This is the preferred method. Use a desalting column (e.g., PD-10) or an FPLC system to separate the high-molecular-weight conjugate from the low-molecular-weight free dye. [13][14] * Dialysis/Ultrafiltration: Can also be effective but may be slower and lead to more sample loss. Ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain your conjugate while allowing the free dye to pass through. []

  • Characterization (Calculating DOL):

    • The Degree of Labeling (DOL) is the average number of dye molecules conjugated per biomolecule. [16][17]It is calculated using UV-Vis spectrophotometry by measuring the absorbance of your purified conjugate at two wavelengths:

      • A280: Absorbance at 280 nm (for the protein).

      • Amax: Absorbance at the dye's maximum wavelength (~780 nm for ICG).

    • A correction factor (CF) is needed because the dye also absorbs at 280 nm.

    DOL Calculation Formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Dye Concentration (M) = Amax / εdye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • εprotein is the molar extinction coefficient of your protein at 280 nm.

    • εdye is the molar extinction coefficient of Disulfo-ICG at its Amax.

    • CF is the correction factor (A280 / Amax) for the free dye.

    You can find DOL calculators from various suppliers to simplify this calculation. [16][18]Accurate DOL determination is crucial for ensuring batch-to-batch consistency and for the quantitative interpretation of your fluorescence data. [19] By systematically working through these potential issues—from reagent quality to reaction conditions and final analysis—you can effectively troubleshoot and significantly improve the efficiency of your Disulfo-ICG-DBCO conjugations.

References
  • Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 23(10), 2432-2438. [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • R Discovery. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]

  • Lallana, E., & Tirelli, N. (2021). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 32(9), 1827–1847. [Link]

  • Pringle, T. A., & Knight, J. C. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. [Link]

  • Seko, Y., et al. (2019). Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. Analyst, 144(7), 2266-2272. [Link]

  • Fernandes, S., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 15(14), 3097. [Link]

  • Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. Nature Chemical Biology, 2(10), 517-528. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Amgen Biotech Experience. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

  • ResearchGate. (n.d.). SPAAC reaction using DBCO-DNA and an azide molecule. Retrieved from [Link]

  • Davis, B. G., et al. (2018). Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition. ACS Omega, 3(11), 16333-16339. [Link]

  • Wang, Q., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 22(4), 540. [Link]

  • Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Retrieved from [Link]

  • Tan, X., et al. (2021). Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications. Chemistry – A European Journal, 27(54), 14535-14541. [Link]

  • HYPERMOL. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

  • Moran-Mirabal, J. M., et al. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. Analytical Chemistry, 81(19), 8174–8183. [Link]

  • Spataro, W., et al. (n.d.). Extended shelf life of Indocyanine green when stored in freezing conditions of -20oC and -80oC. Retrieved from [Link]

  • Virant, D., et al. (2018). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 1, 139. [Link]

  • Kim, H., & Lee, D. (2020). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 11(2), 330-346. [Link]

  • Google Patents. (2022). WO2022194731A1 - Stable formulations of indocyanine green.
  • Watzke, A., et al. (2006). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. Bioconjugate Chemistry, 17(5), 1334–1343. [Link]

  • Oblak, M. L. (2025). Effect of Storage Conditions on ICG Fluorescence Intensity. ResearchGate. [Link]

  • Dr. Nick's Tutorials. (2024). Tagging and Labelling Proteins for Purification and Tracking. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of Disulfo-ICG-DBCO Labeled Biomolecules

Welcome to the technical support center for the purification of biomolecules labeled with Disulfo-ICG-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of biomolecules labeled with Disulfo-ICG-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the purification process.

Introduction: The Challenge of Purifying Disulfo-ICG-DBCO Conjugates

The conjugation of biomolecules with Disulfo-ICG-DBCO, a near-infrared (NIR) fluorescent dye, is a powerful tool for in vivo imaging and diagnostic applications.[1][2] The dibenzocyclooctyne (DBCO) group allows for a copper-free click chemistry reaction with azide-modified biomolecules, offering high specificity and biocompatibility.[3][4] However, the purification of the final conjugate from unreacted dye and unlabeled biomolecules is a critical step that often presents significant challenges.[5][6] Inadequate purification can lead to inaccurate quantification, high background signal, and potential in vivo toxicity.[7][8]

This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for robust purification of your Disulfo-ICG-DBCO labeled biomolecules.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying principles and providing actionable solutions.

Issue 1: Low Yield of Labeled Biomolecule After Purification

Question: I've performed the conjugation reaction and subsequent purification, but my final yield of the labeled biomolecule is significantly lower than expected. What could be the cause?

Answer: Low recovery of your labeled biomolecule can stem from several factors throughout the workflow. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Conjugation Efficiency: The primary reason for low yield is often an inefficient conjugation reaction.

    • Insight: Ensure your azide-modified biomolecule is pure and that the molar excess of Disulfo-ICG-DBCO is optimized. A 20-30 fold molar excess of the DBCO reagent is a good starting point for antibodies.[3]

    • Actionable Advice: Before purification, validate the conjugation efficiency using techniques like SDS-PAGE. The labeled biomolecule should exhibit a higher molecular weight band compared to the unlabeled starting material.[3]

  • Aggregation of the Labeled Biomolecule: ICG dyes, including their sulfonated derivatives, have a tendency to aggregate, especially at high concentrations.[9] This can lead to precipitation and loss of product during purification.

    • Insight: The hydrophobic nature of the ICG core can promote self-association. The "Disulfo" modification enhances water solubility but may not completely prevent aggregation.

    • Actionable Advice:

      • Work with dilute protein solutions (ideally >0.5 mg/mL for antibodies) to minimize aggregation.

      • Include non-ionic detergents like Tween-20 (at low concentrations, e.g., 0.01-0.05%) in your buffers to prevent non-specific binding and aggregation.

      • Perform purification steps at 4°C to enhance stability.

  • Non-specific Binding to Purification Resin: The labeled biomolecule might be irreversibly binding to your chromatography column or filtration membrane.

    • Insight: The hydrophobicity of the ICG dye can increase the overall hydrophobicity of the biomolecule, leading to stronger interactions with certain chromatography media.

    • Actionable Advice:

      • For size-exclusion chromatography (SEC), ensure the column is well-equilibrated with a buffer that minimizes non-specific interactions.

      • If using other chromatography techniques, consider the properties of your biomolecule and the dye to select the appropriate resin.

Issue 2: Presence of Free, Unconjugated Disulfo-ICG-DBCO in the Final Product

Question: After purification, I still detect a significant amount of free dye in my sample, which interferes with my downstream applications. How can I effectively remove it?

Answer: The presence of unconjugated dye is a common purity issue. The choice of purification method is critical for its efficient removal.

  • Size-Exclusion Chromatography (SEC) is the Gold Standard:

    • Insight: SEC, also known as gel filtration, separates molecules based on their size.[10][11] The larger labeled biomolecule will elute first, while the smaller, free dye molecules are retained in the pores of the resin and elute later.[10][12]

    • Actionable Advice: Select an SEC resin with an appropriate fractionation range for your biomolecule. For example, for antibodies (approx. 150 kDa), a resin with a fractionation range of 10-600 kDa is suitable.

  • Dialysis as a Complementary or Alternative Method:

    • Insight: Dialysis separates molecules based on the differential diffusion across a semi-permeable membrane. The labeled biomolecule is retained within the dialysis tubing, while the smaller free dye diffuses out into the larger volume of buffer.

    • Actionable Advice: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule but large enough to allow the free dye to pass through (e.g., 10 kDa MWCO for an antibody). Perform multiple, large-volume buffer changes to ensure complete removal of the free dye.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptides and Small Biomolecules:

    • Insight: RP-HPLC separates molecules based on their hydrophobicity.[13][14][15][16] The labeled peptide will have a different retention time compared to the free dye.

    • Actionable Advice: This method is highly effective for purifying labeled peptides and offers high resolution.[13][14]

Issue 3: Difficulty in Separating Labeled from Unlabeled Biomolecules

Question: My final product contains a mixture of labeled and unlabeled biomolecules. How can I enrich the labeled species?

Answer: Separating labeled from unlabeled biomolecules can be challenging as their size and overall charge may be very similar.[6][17]

  • Hydrophobic Interaction Chromatography (HIC):

    • Insight: The attachment of the hydrophobic ICG dye can increase the hydrophobicity of the biomolecule. HIC separates molecules based on differences in their surface hydrophobicity.[18]

    • Actionable Advice: The labeled biomolecule will bind more strongly to the HIC resin than the unlabeled one. Elution is typically achieved by decreasing the salt concentration in the mobile phase.

  • Affinity Chromatography:

    • Insight: This technique offers high selectivity by exploiting a specific binding interaction.[17]

    • Actionable Advice: A specialized affinity resin can be designed to capture the dye-labeled biomolecule. For instance, a resin with β-cyclodextrin can selectively capture chromophore-modified proteins.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for Disulfo-ICG-DBCO labeled antibodies?

For antibodies, Size-Exclusion Chromatography (SEC) is the most widely recommended and effective method for removing unconjugated dye.[10] It is a gentle technique that preserves the biological activity of the antibody.

Q2: How can I determine the degree of labeling (DOL) or dye-to-protein ratio?

The degree of labeling can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the ICG dye (around 780 nm).[19] The following formula can be used:

DOL = (A_dye / ε_dye) / (A_protein_corrected / ε_protein)

Where:

  • A_dye is the absorbance of the dye at its maximum wavelength.

  • ε_dye is the molar extinction coefficient of the dye at that wavelength.

  • A_protein_corrected = A_280 - (A_dye * CF_280) where CF_280 is the correction factor for the dye's absorbance at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

Q3: My Disulfo-ICG-DBCO labeled protein appears to be precipitating out of solution. What can I do?

Precipitation is likely due to aggregation.[9] To address this:

  • Ensure you are working with a sufficiently high protein concentration to maintain solubility.

  • Add a non-ionic detergent (e.g., 0.01% Tween-20) to your buffers.

  • Store the labeled conjugate at 4°C and avoid repeated freeze-thaw cycles.

  • Consider the possibility of over-labeling, which can increase hydrophobicity and lead to aggregation.[19]

Q4: Can I use a spin desalting column to purify my labeled biomolecule?

Spin desalting columns are a type of size-exclusion chromatography and can be effective for rapid buffer exchange and removal of excess small molecules like unconjugated dye.[20] They are particularly useful for small-scale purifications.

Q5: Are there any specific buffer components to avoid during conjugation and purification?

Yes. Avoid buffers containing sodium azide, as it will react with the DBCO group and inhibit the click chemistry reaction.[20] Also, be mindful of primary amines (like Tris buffer) if you are using an NHS-ester activated DBCO reagent for conjugation, as they will compete with the reaction.[20][21]

Experimental Protocols & Data Presentation

Protocol 1: Purification of Disulfo-ICG-DBCO Labeled Antibody using Size-Exclusion Chromatography (SEC)

This protocol provides a step-by-step guide for purifying a labeled antibody.

Materials:

  • Disulfo-ICG-DBCO labeled antibody reaction mixture.

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or similar).

  • Chromatography system (e.g., ÄKTA pure or similar).

  • SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • 0.22 µm syringe filter.

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC buffer at a flow rate recommended by the manufacturer (e.g., 0.5 mL/min).

  • Sample Preparation: Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed the recommended sample volume for the column (typically 1-2% of the column volume for optimal resolution).

  • Elution and Fraction Collection: Elute the sample with SEC buffer at a constant flow rate. Monitor the elution profile at 280 nm (for protein) and ~780 nm (for the ICG dye). Collect fractions corresponding to the first major peak, which contains the labeled antibody. The free dye will elute as a second, later peak.

  • Analysis: Analyze the collected fractions by UV-Vis spectrophotometry to determine protein concentration and degree of labeling. Pool the fractions containing the purified labeled antibody.

Data Visualization: Expected SEC Elution Profile

SEC_Elution_Profile cluster_0 SEC Elution Profile start Injection peak1 Labeled Antibody (High MW) start->peak1 Early Elution peak2 Free Dye (Low MW) peak1->peak2 end Elution Volume peak2->end Late Elution

Caption: Idealized SEC elution profile for purification.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low Yield Inefficient conjugation, aggregation, non-specific binding.Validate conjugation, use detergents, optimize purification conditions.
Free Dye Contamination Inadequate separation.Use SEC with appropriate resin, or dialysis with correct MWCO.
Unlabeled Biomolecule Present Similar physicochemical properties to labeled molecule.Employ HIC or affinity chromatography for separation.
Precipitation Aggregation due to hydrophobicity or over-labeling.Use detergents, work at 4°C, optimize labeling ratio.

Logical Workflow for Purification

Purification_Workflow start Conjugation Reaction Mixture centrifuge Centrifuge to Remove Aggregates start->centrifuge sec Size-Exclusion Chromatography (SEC) centrifuge->sec Primary Method (Antibodies) dialysis Dialysis centrifuge->dialysis Alternative/Complementary Method analysis Purity & DOL Analysis (UV-Vis, SDS-PAGE) sec->analysis dialysis->analysis hic Hydrophobic Interaction Chromatography (HIC) hic->analysis analysis->hic Unlabeled Biomolecule Still Present product Purified Labeled Biomolecule analysis->product Meets Purity Specs

Caption: General purification workflow for Disulfo-ICG-DBCO labeled biomolecules.

References

  • Preparation and/or purification of oligonucleotide conjugates. (n.d.). Google Patents.
  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(10), pdb.prot101808.
  • Hwang, J., & Lee, J. H. (2021). Indocyanine green: An old drug with novel applications.
  • Antibody Conjugation Troubleshooting. (n.d.). Bio-Techne. Retrieved February 8, 2024, from [Link]

  • Huber, T., & Sakmar, T. P. (2012). Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors.
  • Kim, K. M., et al. (2019). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 20(24), 6194.
  • Gharpure, A., et al. (2022). Fluorescence-detection size-exclusion chromatography specifically detects autoantibodies targeting the ganglionic acetylcholine receptor in patients with autoimmune autonomic ganglionopathy. Journal of Neuroimmunology, 362, 577785.
  • Li, X., et al. (2023). Exploring the dark side of diagnostic dyes with a focus on Indocyanine green's adverse reactions. Scientific Reports, 13(1), 1-8.
  • Gassman, N. R., & Wilson, G. S. (2007). An affinity-based method for the purification of fluorescently-labeled biomolecules. Analytical and Bioanalytical Chemistry, 389(6), 1999–2005.
  • Li, Y., & Smith, A. M. (2021). Three distinct degradation pathways for aqueous ICG in the presence of air and light. Dyes and Pigments, 184, 108834.
  • Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]

  • Rathore, A. S., & Kumar, D. (2014). Fluorescence-Detection Size-Exclusion Chromatography — An Analytical Technique with Multiple Applications.
  • Heath, G. R., & Scheuring, S. (2018). High-speed AFM height spectroscopy reveals μs-dynamics of unlabeled biomolecules.
  • McKechnie, E. (2020, April 17). Purification of Green Fluorescent Protein, Part II [Video]. YouTube. [Link]

  • Bioconjugates. (n.d.). Single Use Support. Retrieved February 8, 2024, from [Link]

  • Chang, Y. S., et al. (2005). Effect of Indocyanine Green and Illumination on Gene Expression in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 46(2), 699–706.
  • Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. (n.d.). Bio-Rad. Retrieved February 8, 2024, from [Link]

  • Heath, G. R., & Scheuring, S. (2018). High-speed AFM height spectroscopy reveals µs-dynamics of unlabeled biomolecules.
  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6.
  • Heath, G. R., & Scheuring, S. (2018). High-speed AFM height spectroscopy reveals µs-dynamics of unlabeled biomolecules.
  • Protein characterization using size exclusion chromatography. (n.d.). Cytiva. Retrieved February 8, 2024, from [Link]

  • Zarrinpar, A., et al. (2022). Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes. Surgical Oncology, 41, 101735.
  • Peptides purification development in Reverse Phase. (n.d.). Interchim – Blog. Retrieved February 8, 2024, from [Link]

  • Moran-Mirabal, J. M., et al. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. Analytical Chemistry, 81(19), 8180–8186.
  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018, November 27). Chromatography Today. Retrieved from [Link]

  • Heath, G. R., & Scheuring, S. (2018). High-speed AFM height spectroscopy reveals µs-dynamics of unlabeled biomolecules.

Sources

Troubleshooting

Technical Support Center: Stabilizing Indocyanine Green (ICG) Derivatives in Solution

Welcome to the technical support center for Indocyanine Green (ICG) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the agg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Indocyanine Green (ICG) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of ICG in solution. Aggregation can significantly impact the photophysical properties of ICG, leading to fluorescence quenching and altered absorption spectra, which can compromise experimental results.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and manage ICG aggregation effectively.

Understanding the Challenge: The "Why" Behind ICG Aggregation

Indocyanine Green is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) parts.[3] In aqueous solutions, particularly at higher concentrations, the lipophilic regions of ICG molecules tend to associate with each other to minimize their contact with water. This self-association leads to the formation of dimers and higher-order aggregates.[1]

There are two primary types of ICG aggregates, each with distinct spectral properties:

  • H-aggregates: These are characterized by a "stack-of-coins" arrangement of ICG molecules. Their formation leads to a blue-shift in the absorption spectrum, with a characteristic peak around 700 nm. H-aggregates are generally non-fluorescent or weakly fluorescent.[1][2]

  • J-aggregates: These are formed through a "head-to-tail" arrangement of ICG molecules. J-aggregates exhibit a significant red-shift in their absorption spectrum, with a peak appearing at around 895 nm.

The equilibrium between monomeric ICG and its aggregated forms is influenced by several factors, including:

  • Concentration: Higher concentrations of ICG promote aggregation.[1]

  • Solvent Polarity: Aqueous (high polarity) environments drive the aggregation of amphiphilic ICG molecules.[1]

  • Ionic Strength: The presence of salts can influence the stability of ICG solutions, though the effects can be complex.

  • Temperature: Temperature can affect both the rate of aggregation and the degradation of ICG.

  • Light Exposure: ICG is sensitive to light and can degrade upon exposure, a process that can be influenced by its aggregation state.

This guide will provide you with the knowledge and tools to control these factors and maintain your ICG derivatives in their desired, functional state.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: My ICG solution has a different color and absorption spectrum than expected. What's happening?

A1: This is a classic sign of ICG aggregation. If you observe a shift in the main absorption peak from around 780 nm (monomer) to ~700 nm, you are likely seeing H-aggregation.[1][2] This will also be accompanied by a significant decrease in fluorescence. If you see a new peak emerging at a much longer wavelength (~895 nm), this indicates the formation of J-aggregates.

Q2: I've just dissolved my ICG in water, and the fluorescence is very low. Is my ICG degraded?

A2: Not necessarily. While ICG can degrade, a more common cause of low fluorescence in freshly prepared aqueous solutions is aggregation-caused quenching.[4] At concentrations as low as a few micromolars in water, ICG can form non-fluorescent H-aggregates.[1] Try diluting your sample significantly in an appropriate solvent and remeasuring the fluorescence.

Q3: How should I store my ICG solutions to minimize aggregation and degradation?

A3: For short-term storage, it is recommended to store aqueous ICG solutions at 4°C in the dark and use them within one to three days.[2][5] For longer-term storage, consider preparing stock solutions in a non-aqueous solvent like anhydrous DMSO and storing them at -20°C or below, protected from light and moisture.[6] When you need to use it, you can then dilute the stock solution into your desired aqueous buffer immediately before the experiment.

Q4: Can I use PBS to dissolve my ICG?

A4: While PBS is a common biological buffer, it can promote ICG aggregation. The fluorescence intensity of ICG in PBS at pH 7.4 was found to drop by 85% over 100 hours.[7] If you must use a buffer, it is crucial to use freshly prepared solutions and consider the addition of stabilizing excipients.

Q5: What is the quickest way to check for aggregation in my ICG solution?

A5: The most straightforward method is to use a UV-Vis spectrophotometer. Scan the absorbance of your solution from approximately 600 nm to 950 nm. The presence of a significant shoulder or a distinct peak around 700 nm is indicative of H-aggregation.[1][2] A healthy, monomeric ICG solution should have its primary absorption peak (λmax) around 780 nm.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth approach to tackling common issues related to ICG aggregation.

Issue 1: Significant Fluorescence Quenching and a Blue-Shifted Absorption Spectrum
  • Underlying Cause: This is a clear indication of H-aggregate formation. The close stacking of the ICG molecules in this configuration leads to strong electronic coupling that quenches fluorescence.[1]

  • Immediate Troubleshooting Steps:

    • Dilution: The simplest first step is to dilute your ICG solution. Try a 10-fold or even 100-fold dilution in your current solvent and re-measure the absorption and fluorescence spectra. If aggregation is the issue, you should see a shift in the absorption peak back towards 780 nm and a recovery of fluorescence.

    • Solvent Change: If dilution in your aqueous buffer is not sufficient, try diluting your ICG in a solvent that is less conducive to aggregation. For example, ethanol is known to favor the monomeric form of ICG.[1] Preparing a concentrated stock in DMSO and diluting it into your final buffer right before use can also minimize the time ICG is in an aggregation-prone environment.[6]

  • Long-Term Solutions & Prevention:

    • Formulation with Excipients: Incorporate stabilizing agents into your solution. Non-ionic surfactants such as Tween 20 (at concentrations around 0.1%) have been shown to be highly effective at preventing aggregation and maintaining fluorescence intensity for extended periods.[7]

    • Use of Nanocarriers: For more robust stabilization, consider encapsulating your ICG in liposomes or micelles. This physically separates the ICG molecules and prevents aggregation.[3]

Issue 2: Inconsistent Results and Poor Reproducibility
  • Underlying Cause: This often stems from the dynamic and sensitive nature of ICG aggregation. Small variations in concentration, temperature, light exposure, or even the age of the solution can lead to different degrees of aggregation and, therefore, different experimental outcomes.

  • Troubleshooting and Prevention Workflow:

G cluster_0 Standardize Preparation Protocol cluster_1 Control Environmental Factors cluster_2 Incorporate Stabilizers cluster_3 Verify Solution Quality A Use a Freshly Prepared Stock Solution B Dissolve in an Appropriate Solvent (e.g., DMSO) A->B C Vortex and Sonicate for Complete Dissolution B->C D Dilute to Final Concentration Immediately Before Use C->D E Protect from Light at All Stages D->E F Maintain a Consistent Temperature E->F G Use High-Purity Water and Reagents F->G H Add Excipients (e.g., Surfactants, HSA) G->H I Consider Nanoparticle Encapsulation H->I J Monitor Aggregation with UV-Vis Spectroscopy I->J K Confirm Monomeric State (λmax ≈ 780 nm) J->K

Caption: Workflow for ensuring reproducible ICG solutions.

  • Key Recommendations:

    • Always use freshly prepared solutions: The clinical recommendation for IC-Green® is to use the reconstituted solution within 6 hours.[8] For research purposes, it's best to prepare your final diluted solution on the same day of your experiment.[9]

    • Document everything: Keep meticulous records of your ICG concentration, solvent composition, storage conditions, and the age of the solution for each experiment.

    • Characterize your solution: Before each critical experiment, take a quick UV-Vis spectrum to confirm the aggregation state of your ICG.

Data at a Glance: The Impact of Environment on ICG Aggregation

The following table summarizes the spectral characteristics of ICG in different states, providing a quick reference for identifying the form of ICG in your solution.

ICG StateTypical Solvent/ConditionAbsorption λmaxFluorescence
Monomer Dilute solutions in water, ethanol, DMSO~780 nmStrong
H-aggregate Concentrated aqueous solutions, PBS~700 nm (blue-shifted)Quenched/Very Weak
J-aggregate Specific conditions (e.g., high concentration, heat)~895 nm (red-shifted)Variable

Data compiled from multiple sources.[1][2]

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing stabilized ICG solutions and for monitoring their aggregation state.

Protocol 1: Monitoring ICG Aggregation using UV-Vis Spectroscopy

This protocol allows you to quickly assess the aggregation state of your ICG solution.

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Your ICG solution

    • Reference solvent (the same solvent your ICG is dissolved in)

  • Procedure:

    • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from 600 nm to 950 nm.

    • Blank the spectrophotometer using a cuvette filled with your reference solvent.

    • Fill a clean quartz cuvette with your ICG solution. If the solution is highly concentrated, you may need to dilute it to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

    • Place the cuvette in the spectrophotometer and acquire the absorbance spectrum.

    • Analysis:

      • A single, sharp peak with a maximum (λmax) at approximately 780 nm indicates a predominantly monomeric ICG solution.[1]

      • The presence of a shoulder or a distinct peak around 700 nm signifies the formation of H-aggregates.[1][2]

      • A peak appearing near 895 nm is characteristic of J-aggregates.

Protocol 2: Preparation of a Stabilized ICG Solution using a Non-ionic Surfactant

This protocol provides a simple method for improving the stability of ICG in aqueous solutions for general laboratory use.

  • Materials:

    • Indocyanine Green (lyophilized powder)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Tween 20 (or other non-ionic surfactant)

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Prepare a 1% (w/v) stock solution of Tween 20 in high-purity water.

    • Prepare your desired aqueous buffer (e.g., HEPES, Tris).

    • Add the Tween 20 stock solution to your buffer to achieve a final concentration of 0.1% Tween 20.

    • Weigh out the appropriate amount of ICG powder to make a concentrated stock solution (e.g., 1 mg/mL). To avoid weighing very small amounts, it is often easier to prepare a slightly larger volume of stock solution.

    • Add a small volume of the 0.1% Tween 20 buffer to the ICG powder to create a paste, then gradually add the remaining buffer while vortexing to ensure complete dissolution. Sonication for a few minutes can aid in this process.

    • This stock solution can then be diluted to your final working concentration in the same 0.1% Tween 20 buffer.

    • Store the stabilized solution at 4°C, protected from light.

Protocol 3: Preparation of Liposomal ICG for Enhanced Stability

This is a more advanced protocol for creating a highly stable formulation of ICG by encapsulating it within liposomes. This example uses the thin-film hydration method.

  • Materials:

    • Phospholipids (e.g., DSPC, DSPE-PEG2000)

    • Cholesterol

    • Chloroform

    • Indocyanine Green

    • Hydration buffer (e.g., PBS)

    • Rotary evaporator

    • Bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Lipid Film Formation:

      • Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5.[10]

      • Use a rotary evaporator to remove the chloroform under vacuum, which will leave a thin, uniform lipid film on the wall of the flask.

    • Hydration:

      • Prepare a solution of ICG in your hydration buffer (e.g., 0.33 µg/µL in PBS).[10]

      • Add the ICG solution to the round-bottom flask containing the lipid film.

      • Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).[10] This process should be done for 1-2 hours. Intermittent vortexing or sonication can help fully resuspend the lipid film to form multilamellar vesicles.

    • Extrusion:

      • To create unilamellar vesicles of a uniform size, the liposome solution is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should also be done at a temperature above the lipid phase transition temperature.

    • Purification:

      • Remove any unencapsulated ICG by methods such as size exclusion chromatography or ultrafiltration.[10]

    • Characterization:

      • Confirm the size and polydispersity of your liposomes using Dynamic Light Scattering (DLS).

      • Determine the encapsulation efficiency by lysing a small aliquot of the liposomes (e.g., with ethanol) and measuring the ICG concentration via UV-Vis spectroscopy, comparing it to the initial amount used.[11]

Visualizing the Mechanisms of Stabilization

The following diagrams illustrate the concepts of ICG aggregation and how different stabilization strategies work at a molecular level.

G cluster_0 Aggregation Pathways M ICG Monomer H H-Aggregate (Quenched) M->H High Concentration in Water J J-Aggregate (Red-Shifted) M->J Specific Conditions

Caption: ICG aggregation from monomers to H- and J-aggregates.

G cluster_0 Stabilization Mechanisms cluster_1 Surfactant Micelle cluster_2 Liposome cluster_3 HSA A ICG Monomers (Prone to Aggregation) C Micellar Encapsulation A->C Physical Separation D Liposomal Encapsulation A->D Physical Separation E Protein Binding A->E Non-covalent Binding B Stabilized Monomers C->B D->B E->B

Caption: Mechanisms for stabilizing ICG monomers in solution.

Concluding Remarks

The aggregation of Indocyanine Green and its derivatives in solution is a significant, yet manageable, challenge. By understanding the underlying chemical principles and implementing the strategies outlined in this guide, researchers can ensure the stability and functionality of their ICG solutions, leading to more reliable and reproducible experimental outcomes. The key to success lies in careful preparation, environmental control, and the judicious use of stabilizing excipients or formulation strategies.

References

  • Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer. National Institutes of Health. Available at: [Link]

  • Spontaneous Transfer of Indocyanine Green (ICG) From Liposomes To Albumin Is Inhibited By The Antioxidant α-Tocopherol. National Institutes of Health. Available at: [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. American Chemical Society Publications. Available at: [Link]

  • Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. National Institutes of Health. Available at: [Link]

  • Effect of polyethylene glycol coatings on uptake of indocyanine green loaded nanocapsules by human spleen macrophages in vitro. SPIE Digital Library. Available at: [Link]

  • Stabilizing Indocyanin Green for Use as Quantitative Standards. ARVO Journals. Available at: [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. ResearchGate. Available at: [Link]

  • (a) Concentration-dependent aggregation of ICB and ICG in PBS pH 7.4. (b) Absorbance and emission (ex - ResearchGate. Available at: [Link]

  • IC-Green® (indocyanine green for injection) Frequently Asked Questions. Diagnostic Green. Available at: [Link]

  • Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. MDPI. Available at: [Link]

  • Preparation, Characterization and In-Vitro Release Studies of ICG-Encapsulated Liposomes. University of Mississippi eGrove. Available at: [Link]

  • Impact of NaCl on Monoclonal Antibody Aggregation Induced by Agitation. PubMed. Available at: [Link]

  • A human serum albumin-indocyanine green complex offers improved tumor identification in fluorescence-guided surgery. PubMed Central. Available at: [Link]

  • Binding indocyanine green to human serum albumin potentially enhances the detection of sentinel lymph nodes. An initial. Archives of Medical Science. Available at: [Link]

  • The Spectroscopic Study of Indocyanine Green J-Aggregate Stability in Human Blood and Plasma. ResearchGate. Available at: [Link]

  • (PDF) Trehalose differentially inhibits aggregation and neurotoxicity of beta-amyloid 40 and 42. ResearchGate. Available at: [Link]

  • Indocyanine Green J Aggregates in Polymersomes for Near-Infrared Photoacoustic Imaging. ACS Publications. Available at: [Link]

  • Effect of Tween 80 and Pluronic 127 on the stabilization of zein nanocarriers for the delivery of piperine. ResearchGate. Available at: [Link]

  • Quenching of ICG fluorescence for concentrations above 80 g/ml... ResearchGate. Available at: [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • The inhibition of fibril formation of lysozyme by sucrose and trehalose. RSC Publishing. Available at: [Link]

  • Indocyanine Green Fluorescence: Quenching by a Twisted Charge-Transfer State Violates the Kasha–Vavilov Rule. The Journal of Physical Chemistry Letters. Available at: [Link]

  • A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential. National Institutes of Health. Available at: [Link]

  • The inhibition of fibril formation of lysozyme by sucrose and trehalose. National Institutes of Health. Available at: [Link]

  • Biomacromolecular Journal The Effect of Polyethylene Glycol Induced Molecular Crowding on β-lactoglobulin Aggregation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating Disulfo-ICG-DBCO Specificity in Azide-Tagged Systems

Executive Summary The visualization of metabolically labeled glycans using bioorthogonal chemistry is often compromised by the physicochemical properties of the reporter molecule.[1] While Indocyanine Green (ICG) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The visualization of metabolically labeled glycans using bioorthogonal chemistry is often compromised by the physicochemical properties of the reporter molecule.[1] While Indocyanine Green (ICG) is the gold standard for Near-Infrared (NIR) clinical imaging, its hydrophobicity leads to significant non-specific membrane binding and aggregation-caused quenching (ACQ).[1]

This guide validates Disulfo-ICG-DBCO , a structurally modified variant designed to overcome these limitations. By introducing four sulfonate groups, this fluorophore achieves high aqueous solubility, ensuring that the detected signal results from specific Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) rather than passive hydrophobic accumulation.[1]

Part 1: The Challenge of NIR Labeling

In metabolic labeling, cells are incubated with azido-sugars (e.g.,


), which are incorporated into cell-surface glycoproteins.[1][2] The subsequent detection relies on a "click" reaction.[1][3] However, the specificity of this system is bipartite:
  • Chemical Specificity: The reaction between the Azide and the DBCO moiety.[1][4]

  • Physical Specificity: The refusal of the fluorophore to bind non-targets (background).[1]

Standard ICG-DBCO fails the second criteria. Its polymethine chain is lipophilic, causing it to stick to albumin and cell membranes regardless of azide presence.[1] Disulfo-ICG-DBCO mitigates this via electrostatic repulsion provided by sulfonate groups (


), dramatically improving the Signal-to-Noise Ratio (SNR).[1]
Mechanistic Visualization

The following diagram illustrates the dual-action mechanism where the DBCO moiety facilitates covalent bonding, while the sulfonate groups prevent non-specific adsorption.[1]

G cluster_0 Cell Membrane Surface cluster_1 Disulfo-ICG-DBCO Probe cluster_2 Interaction Outcome Glycan Sialic Acid (Azide-Tagged) DBCO DBCO Moiety (Strained Alkyne) Glycan->DBCO SPAAC Reaction Lipid Lipid Bilayer (Hydrophobic) Fluor ICG Core Specific Covalent Triazole Formation DBCO->Specific Sulfo 4x Sulfonates (SO3-) Sulfo->Lipid Prevents Adsorption Repulsion Electrostatic Repulsion Sulfo->Repulsion

Figure 1: Mechanism of Action.[1] DBCO targets the azide, while sulfonate groups repel the lipid bilayer to minimize background.

Part 2: Comparative Analysis

To validate the selection of Disulfo-ICG-DBCO, we must compare it against the standard ICG-DBCO and the popular Cy7-DBCO.[1]

FeatureDisulfo-ICG-DBCOStandard ICG-DBCOCy7-DBCO
Solubility High (Water/PBS)Low (Requires DMSO/Methanol)Moderate
Aggregation Minimal (Sulfonates prevent stacking)High (J-aggregates common)Moderate
Background Binding Very Low (High SNR)High (Hydrophobic sticking)Low to Moderate
Excitation/Emission 780 nm / 810 nm780 nm / 800 nm750 nm / 773 nm
Clinical Relevance High (ICG scaffold is FDA approved)HighModerate
Reaction Type Copper-Free (SPAAC)Copper-Free (SPAAC)Copper-Free (SPAAC)

Verdict: While Cy7 is brighter, Disulfo-ICG is superior for translational models requiring the 800nm window and minimal background noise in complex biological media [1][2].

Part 3: Validation Protocol

This protocol is designed to be self-validating. If the negative controls show signal, the experiment is invalid.

Materials Required:

  • Azide Sugar:

    
     (N-azidoacetylmannosamine-tetraacylated).[1][5]
    
  • Probe: Disulfo-ICG-DBCO (reconstitute in water or PBS, not DMSO if possible).[1]

  • Cell Line: HeLa, A549, or CHO cells.[1]

  • Flow Cytometer or Confocal Microscope (NIR compatible).[1]

Step-by-Step Workflow
Phase 1: Metabolic Labeling (Day 1-3)
  • Seed Cells: Plate cells at

    
     cells/mL.
    
  • Induction: Treat "Experimental" group with 50 μM

    
      for 48-72 hours.
    
    • Control A (Negative): Treat with vehicle (DMSO) only.[1]

    • Control B (Competition): Treat with

      
      , but pre-block with free DBCO before staining.[1]
      
  • Incubation: Incubate at 37°C, 5%

    
    . The cellular machinery will convert ManNAz to Sialic Acid-Azide (SiaNAz) and express it on the surface [3].[1]
    
Phase 2: Labeling and Washing (Day 3)
  • Wash: Wash cells 2x with warm PBS + 1% BSA.[1]

    • Why? BSA scavenges free azido-sugars from the media to prevent extracellular reaction.[1]

  • Staining: Prepare 10 μM Disulfo-ICG-DBCO in PBS.

    • Add to cells and incubate for 30 minutes at 37°C .

    • Note: Copper is NOT required.[1][4][6] Do not add catalysts.

  • Fixation (Optional): If imaging later, fix with 4% Paraformaldehyde (PFA) for 10 mins.[1]

  • Final Wash: Wash 3x with PBS.[1]

Experimental Logic Diagram

Workflow cluster_groups Experimental Groups Start Start: Cell Culture Exp Group 1: +ManNAz (Azide Positive) Start->Exp Neg Group 2: DMSO Only (Azide Negative) Start->Neg Comp Group 3: +ManNAz + Free DBCO (Competition Control) Start->Comp Wash Wash 2x PBS/BSA Exp->Wash Neg->Wash Comp->Wash Stain Add Disulfo-ICG-DBCO (30 min, 37°C) Wash->Stain Analyze Flow Cytometry / Imaging Stain->Analyze Result1 Valid Labeling Analyze->Result1 Expect High Signal Result2 Valid Specificity Analyze->Result2 Expect No Signal Result3 Valid Competition Analyze->Result3 Expect Reduced Signal

Figure 2: Validation Workflow. Three distinct groups are required to confirm that the signal is azide-dependent.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Flow Cytometry: The ManNAz-treated population should show a distinct shift (1-2 logs) in fluorescence intensity compared to the DMSO control.[1]

  • Microscopy: Signal should be localized to the cell membrane (ring staining).[1] Punctate internal staining indicates endocytosis, which is normal for live cells over longer periods but should be minimized during the 30-minute labeling window [4].[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Signal in Negative Control Non-specific hydrophobic binding.[1]Ensure Disulfo -ICG is used, not standard ICG. Increase wash steps with 1% BSA.[1]
No Signal in Positive Control Low metabolic incorporation.[1]Increase ManNAz concentration (up to 100 μM) or incubation time (72h).
Internal Punctate Staining Endocytosis of the probe.[1]Perform staining at 4°C instead of 37°C to inhibit endocytosis.
Rapid Photobleaching ICG instability.Use fresh probe. Keep samples in the dark. Image immediately.

References

  • Metabolic labeling of glycans with azido sugars. ResearchGate Protocol. [Link]

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells. Journal of the American Chemical Society. [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide: Disulfo-ICG-DBCO vs. ICG-NHS Ester for Biomolecule Labeling

For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological inquiry. The choice of conjugation chemistry is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological inquiry. The choice of conjugation chemistry is a critical decision that dictates the efficiency, specificity, and ultimate performance of the labeled product. This guide provides an in-depth, objective comparison of two prominent methods for labeling with Indocyanine Green (ICG), a near-infrared (NIR) dye favored for its deep tissue penetration: the traditional ICG-N-hydroxysuccinimide (NHS) ester and the more recent Disulfo-ICG-dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC).

At a Glance: Key Differences in Labeling Chemistries

FeatureICG-NHS EsterDisulfo-ICG-DBCO
Target Functional Group Primary amines (-NH₂) on lysines, N-terminusAzide (-N₃) groups (requires prior modification of the biomolecule)
Reaction Chemistry Amine-reactive acylationStrain-promoted azide-alkyne cycloaddition (SPAAC), "click chemistry"
Specificity Stochastically labels available primary aminesSite-specific labeling on engineered azide sites
Reaction Speed Fast (<1 hour)Slower (can require overnight incubation)[1]
Stability of Linkage Very high (stable amide bond)High (stable triazole linkage)
Bioorthogonality NoYes (reaction is inert to biological functional groups)
Hydrophilicity Lower (ICG is inherently hydrophobic)Higher (due to two sulfonate groups)
Potential for Aggregation Higher, can lead to precipitation and non-specific binding[2]Lower, sulfonation improves solubility

The Chemistry Behind the Conjugation: Mechanisms of Action

Understanding the underlying chemical principles is paramount to troubleshooting and optimizing any labeling protocol. The two methods discussed here operate on fundamentally different mechanisms.

ICG-NHS Ester: Targeting Abundant Primary Amines

ICG-NHS ester utilizes one of the most common bioconjugation strategies: the reaction of an N-hydroxysuccinimide ester with a primary amine. This reaction, which proceeds efficiently at a slightly alkaline pH (typically 7.2-9), forms a stable amide bond.[3] The primary targets on proteins are the ε-amino groups of lysine residues and the α-amino group of the N-terminus. Given the abundance of lysine residues on the surface of most proteins, this method generally results in a polyclonal labeling pattern.

NHS_Ester_Reaction

Disulfo-ICG-DBCO: The Precision of Click Chemistry

Disulfo-ICG-DBCO employs a bioorthogonal reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This "click chemistry" reaction occurs between a strained alkyne (DBCO) and an azide. The key advantage of this method is its bioorthogonality; the reacting groups are abiotic and do not cross-react with other functional groups found in biological systems. This allows for highly specific, site-directed labeling. However, it necessitates the prior introduction of an azide group onto the biomolecule of interest, often through genetic engineering or chemical modification. The reaction itself does not require a catalyst and proceeds efficiently under physiological conditions.

DBCO_Reaction

Head-to-Head Comparison: Labeling Efficiency and Performance

Labeling Efficiency and Control:

  • ICG-NHS Ester: The efficiency of NHS ester reactions can be high but is often difficult to control precisely. The degree of labeling (DOL), or the average number of dye molecules per protein, is manipulated by adjusting the molar ratio of the dye to the protein. However, the stochastic nature of labeling lysine residues means that some protein molecules may be heavily labeled while others are not labeled at all. Over-labeling can lead to protein aggregation, loss of biological activity, and fluorescence quenching.[5]

  • Disulfo-ICG-DBCO: The efficiency of the SPAAC reaction itself is very high, often approaching 100% completion with sufficient incubation time.[6] The true "efficiency" of this method lies in the initial, controlled introduction of the azide group. If a single azide is engineered into a protein, a DOL of 1 can be achieved with high fidelity. This provides unparalleled control over the stoichiometry and homogeneity of the final conjugate. However, the initial step of introducing the azide can have its own efficiency considerations.

Impact of Sulfonation:

The "Disulfo" prefix in Disulfo-ICG-DBCO is a critical feature. The two sulfonate groups significantly increase the hydrophilicity of the ICG molecule. This has several practical advantages:

  • Reduced Aggregation: Unmodified ICG is known for its hydrophobicity, which can lead to aggregation and precipitation of the labeled protein, especially at higher DOLs.[2] The increased solubility of Disulfo-ICG minimizes this issue.

  • Lower Non-Specific Binding: The hydrophobicity of ICG can also cause non-specific binding to other proteins and surfaces, leading to higher background signals in imaging applications.[2] Sulfonation helps to mitigate this, resulting in a better signal-to-noise ratio.[7][8]

Reaction Kinetics:

  • ICG-NHS Ester: The reaction is generally rapid, often reaching completion in under an hour at room temperature.[1]

  • Disulfo-ICG-DBCO: The SPAAC reaction is typically slower than the NHS ester reaction, often requiring several hours to overnight incubation for complete conjugation, especially at lower concentrations.[1]

Experimental Protocols: A Practical Guide to Antibody Labeling

To provide a tangible comparison, here are detailed protocols for labeling a typical IgG antibody (molecular weight ~150 kDa) with both ICG-NHS ester and Disulfo-ICG-DBCO.

Experimental_Workflow

Protocol 1: ICG-NHS Ester Labeling of IgG

Materials:

  • IgG antibody (in an amine-free buffer like PBS)

  • ICG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare Antibody Solution: Adjust the concentration of the IgG solution to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[9] If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate.

  • Prepare Dye Stock Solution: Allow the vial of ICG-NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: For a target DOL of 3-5, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the 2.5 mg/mL antibody solution. Add the dye dropwise while gently vortexing. Incubate for 1 hour at room temperature, protected from light.[9]

  • Purification: Remove the unreacted ICG-NHS ester by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled antibody.

  • Characterization: Determine the Degree of Labeling (see below).

Protocol 2: Disulfo-ICG-DBCO Labeling of Azide-Modified IgG

Materials:

  • Azide-modified IgG antibody

  • Disulfo-ICG-DBCO

  • Anhydrous Dimethylsulfoxide (DMSO) or water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare Antibody and Dye Solutions: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS. Dissolve the Disulfo-ICG-DBCO in DMSO or water to a concentration of 10 mM.

  • Labeling Reaction: Add a 1.5- to 10-fold molar excess of the Disulfo-ICG-DBCO solution to the azide-modified antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, protected from light.[1]

  • Purification: Purify the conjugate to remove excess Disulfo-ICG-DBCO using a size-exclusion column as described in the NHS ester protocol.

  • Characterization: Determine the Degree of Labeling.

Determining the Degree of Labeling (DOL)

The DOL is a critical parameter for ensuring the quality and reproducibility of your conjugates. It can be calculated using absorbance measurements.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of ICG (approximately 780-800 nm, Aₘₐₓ).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of free dye / Aₘₐₓ of free dye) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of ICG at its Aₘₐₓ (~150,000 - 250,000 M⁻¹cm⁻¹ depending on the specific derivative and solvent).

Trustworthiness and Self-Validating Systems

A robust labeling protocol should be a self-validating system. Here are key considerations for ensuring the trustworthiness of your results:

  • For ICG-NHS Ester:

    • Buffer Integrity: Ensure your antibody buffer is free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.

    • Hydrolysis: NHS esters are susceptible to hydrolysis. Prepare the dye stock solution immediately before use and be mindful of the pH of the reaction buffer.[3]

    • Consistency: The DOL can vary between batches. Always calculate the DOL for each new conjugate preparation to ensure reproducibility.

  • For Disulfo-ICG-DBCO:

    • Azide Incorporation: The success of this method is entirely dependent on the successful incorporation of the azide group. This initial step must be validated, for example, by mass spectrometry.

    • Reaction Time: While the reaction is efficient, it is not instantaneous. Ensure sufficient incubation time for the reaction to go to completion, especially with dilute samples.

    • Purity of Reagents: Ensure that the azide-modified protein is free of any reducing agents that could affect the azide group and that the DBCO reagent is of high purity.

Conclusion: Making the Right Choice for Your Application

The choice between Disulfo-ICG-DBCO and ICG-NHS ester is not a matter of one being universally "better," but rather which is more suitable for a given application.

Choose ICG-NHS Ester when:

  • You need a quick and straightforward labeling method.

  • Site-specific labeling is not a requirement.

  • The target protein is robust and has multiple available lysine residues.

  • You are performing bulk labeling and some heterogeneity is acceptable.

Choose Disulfo-ICG-DBCO when:

  • Site-specific labeling and a defined DOL are critical for your experiment.

  • You need to avoid labeling in the antigen-binding site of an antibody.

  • You are working in a complex biological environment and require a bioorthogonal reaction.

  • Reducing non-specific binding and aggregation is a primary concern.

By understanding the chemical principles, performance characteristics, and practical protocols for each method, researchers can make an informed decision, leading to the generation of high-quality, reliable ICG-labeled biomolecules for their research and development endeavors.

References

  • Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. PMC. [Link]

  • ICG Labeling Kit - NH2 LK31 manual. DOJINDO. [Link]

  • Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes. PMC. [Link]

  • Using DBCO-NHS as a crosslinker.conjugated to antibodies and azide-modified oligonucleotides? ResearchGate. [Link]

  • A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). PMC. [Link]

  • Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC. [Link]

  • Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]

  • Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. National Institutes of Health. [Link]

  • Degree of labeling (DOL) step by step. Abberior Instruments. [Link]

  • Click reaction yield in dependence of the molar ratio of DBCO-NHS to... ResearchGate. [Link]

  • Fluorescent Labeling Reagent - ICG-EG4-Sulfo-OSu. Dojindo Molecular Technologies. [Link]

  • ICG NHS Ester. Glow Biosciences LLC. [Link]

  • Binding indocyanine green to human serum albumin potentially enhances the detection of sentinel lymph nodes. An initial step for facilitating the detection of first-station nodes in penile and other urological cancers. PMC. [Link]

  • Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model. PMC. [Link]

  • Comparison between fluorescein and ICG images with respect to contrast... ResearchGate. [Link]

Sources

Validation

Comprehensive Guide: Copper-Free (SPAAC) vs. Copper-Catalyzed (CuAAC) ICG Labeling Methods

Executive Summary For researchers utilizing Indocyanine Green (ICG) in bioimaging, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing Indocyanine Green (ICG) in bioimaging, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ) is a critical determinant of experimental success.

The Verdict:

  • Choose SPAAC (Copper-Free) for in vivo targeting, live-cell imaging, and metabolic labeling.[1] Its biocompatibility is non-negotiable despite slower kinetics and higher reagent costs.

  • Choose CuAAC (Copper-Catalyzed) for ex vivo conjugation, fixed cell staining, and high-throughput screening where reaction speed and linker minimization are paramount, provided copper toxicity can be managed or is irrelevant.

Mechanism of Action & Chemical Principles[2]

To understand the performance differences, one must look at the underlying chemistry. Both methods rely on the bioorthogonal reaction between an azide and an alkyne to form a stable triazole linkage, but the activation energy sources differ fundamentally.[2]

Copper-Catalyzed (CuAAC)

This "canonical" click reaction utilizes a terminal alkyne and an azide.[3][2][4][5] It requires a Copper(I) catalyst (often generated in situ from Cu(II) using a reducing agent like sodium ascorbate) to lower the activation energy.

  • Key Advantage: The resulting 1,2,3-triazole linkage is small, minimizing steric hindrance.

  • Key Limitation: Cu(I) is highly cytotoxic, generating Reactive Oxygen Species (ROS) that damage DNA and proteins, making it unsuitable for live systems without extensive washing or chelating ligands.

Copper-Free (SPAAC)

SPAAC drives the reaction through ring strain rather than catalysis.[2] It employs cyclooctynes (e.g., DBCO, BCN) where the bond angle deformation (~160° vs. linear 180°) creates high potential energy, allowing the molecule to "spring" open and react with azides spontaneously.

  • Key Advantage: Completely bioorthogonal and non-toxic.[6]

  • Key Limitation: The cyclooctyne group is bulky and hydrophobic. When conjugated to ICG (which is already amphiphilic), this can alter the solubility profile and pharmacokinetics of the probe.

Mechanistic Comparison Diagram

ClickChemistryMechanisms cluster_0 Reagents cluster_1 Azide Azide-Tag (-N3) Product_Cu Triazole Linkage (Small, Rigid) Azide->Product_Cu + Alkyne Product_Free Fused Triazole (Bulky, Hydrophobic) Azide->Product_Free + DBCO Alkyne Terminal Alkyne (-C≡CH) Cu Cu(I) Catalyst (Toxic) Alkyne->Cu DBCO Strained Cyclooctyne (DBCO/BCN) Strain Ring Strain (Bio-safe) DBCO->Strain Cu->Product_Cu Fast Kinetics (k ~ 10-100 M⁻¹s⁻¹) Strain->Product_Free Slower Kinetics (k ~ 0.1-1 M⁻¹s⁻¹)

Caption: Comparative reaction pathways. CuAAC relies on toxic catalysis for speed; SPAAC relies on structural strain for biocompatibility.

Performance Comparison Matrix

The following data summarizes the trade-offs between the two methods specifically for ICG labeling.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Copper-Free)
Reaction Kinetics (k) Fast (

)
Moderate (

)
Biocompatibility Low (Cu toxicity, ROS generation)High (No catalyst required)
Labeling Efficiency >95% (often quantitative)60-90% (concentration dependent)
Linker Characteristics Minimal (Triazole)Bulky/Hydrophobic (Cyclooctyne)
ICG Solubility Impact Low impactHigh impact (DBCO increases hydrophobicity)
In Vivo Suitability Poor (Toxicity concerns)Excellent (Standard for metabolic labeling)
Cost Low (Reagents are cheap)High (DBCO-ICG is expensive)
Critical Insight: The "Hydrophobicity Trap"

ICG is an amphiphilic fluorophore with a tendency to aggregate in aqueous buffers (forming H-dimers), which quenches fluorescence.

  • SPAAC Risk: Adding a hydrophobic DBCO moiety to ICG can exacerbate this aggregation, leading to lower quantum yield. Recommendation: When using SPAAC, use Sulfonated-ICG (s-ICG) variants to counteract the hydrophobicity of the DBCO linker.

Experimental Protocols

Below are field-validated protocols for labeling an antibody (IgG) with ICG.

Protocol A: Copper-Free Labeling (SPAAC)

Best for: Therapeutic antibody tracking, in vivo imaging.

Materials:

  • Antibody (1 mg/mL in PBS, pH 7.4)

  • NHS-Azide linker (e.g., Azide-PEG4-NHS)

  • DBCO-ICG (Sulfonated version recommended)

  • Desalting columns (e.g., Zeba Spin, 7K MWCO)

Workflow:

  • Functionalization: React Antibody with NHS-Azide (20-fold molar excess) for 30 mins at RT.

    • Why: Installs the "click" handle on lysine residues.

  • Purification 1: Remove excess NHS-Azide using a desalting column equilibrated with PBS.

  • Click Reaction: Add DBCO-ICG (5-10 fold molar excess relative to Antibody) to the Azide-Antibody.

  • Incubation: Incubate for 2–4 hours at RT or overnight at 4°C in the dark.

    • Note: SPAAC is slower; extended time is required for high efficiency.

  • Purification 2: Remove excess DBCO-ICG using a desalting column or dialysis.

  • QC: Measure Absorbance at 280nm (Protein) and 780nm (ICG) to calculate Degree of Labeling (DOL).

Protocol B: Copper-Catalyzed Labeling (CuAAC)

Best for: Fixed cell staining, small molecule synthesis, in vitro assays.

Materials:

  • Antibody (modified with Alkyne-NHS)

  • Azide-ICG

  • CuSO4 (2 mM stock)

  • Sodium Ascorbate (Reducing agent, 10 mM stock)

  • THPTA Ligand (Protects protein from oxidation, 10 mM stock)

Workflow:

  • Premix Catalyst: Mix CuSO4 and THPTA (1:5 molar ratio) prior to adding to the reaction.

    • Why: The ligand (THPTA) complexes Cu(I), preventing protein degradation while maintaining catalytic activity.

  • Reaction Assembly: To the Alkyne-Antibody solution, add:

    • Azide-ICG (2-5 fold excess)

    • CuSO4/THPTA complex (Final conc: 100 µM Cu)

    • Sodium Ascorbate (Final conc: 2.5 mM)

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

    • Note: Reaction is very fast; prolonged exposure increases ROS damage risk.

  • Quenching: Add EDTA (10 mM) to chelate copper and stop the reaction.

  • Purification: Desalt as described in Protocol A.

Decision Logic & Application Guide

Use this logic flow to determine the correct method for your specific application.

DecisionMatrix cluster_tips Pro Tips Start Select ICG Labeling Method Q1 Is the target a live cell/organism? Start->Q1 SPAAC_Route Use SPAAC (Copper-Free) Q1->SPAAC_Route Yes (In Vivo/Live) Q2 Is the target sensitive to oxidation? Q1->Q2 No (Fixed/Ex Vivo) Q2->SPAAC_Route Yes (e.g. GFP, Enzymes) CuAAC_Route Use CuAAC (Copper-Catalyzed) Q2->CuAAC_Route No (Robust Proteins) Tip1 SPAAC: Use s-ICG-DBCO to prevent aggregation Tip2 CuAAC: Use THPTA ligand to reduce toxicity

Caption: Decision tree for selecting ICG labeling chemistry based on biological constraints.

References

  • Comparison of Cu-free click chemistry with existing bioorthogonal ligations. ResearchGate. (2024). Retrieved from [Link]

  • Copper-free click chemistry for dynamic in vivo imaging. Proc Natl Acad Sci U S A. (2008). Retrieved from [Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science. (2019). Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews. (2021). Retrieved from [Link]

  • Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). Journal of Proteomics. (2013). Retrieved from [Link]

  • Copper-catalyzed click reaction on/in live cells. Chemical Science. (2011). Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Disulfo-ICG-DBCO vs. Alexa Fluor 790 DBCO

Executive Summary This guide benchmarks two leading Near-Infrared (NIR) labeling reagents: Disulfo-ICG-DBCO (a stabilized derivative of Indocyanine Green) and Alexa Fluor 790 DBCO (a sulfonated rhodamine/cyanine hybrid)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks two leading Near-Infrared (NIR) labeling reagents: Disulfo-ICG-DBCO (a stabilized derivative of Indocyanine Green) and Alexa Fluor 790 DBCO (a sulfonated rhodamine/cyanine hybrid).

The Verdict:

  • Choose Alexa Fluor 790 DBCO for in vitro microscopy, flow cytometry, and pre-clinical surface imaging where photostability and quantum yield (brightness) in the 800 nm window are paramount.

  • Choose Disulfo-ICG-DBCO for translational research and deep-tissue imaging . Its chemical lineage allows for easier regulatory bridging (based on ICG's FDA approval history), and it possesses a unique "emission tail" extending into the NIR-II window (>1000 nm) , offering superior resolution in deep tissue despite lower peak brightness.

Part 1: Photophysical & Chemical Characterization[1]

The choice between these two fluorophores often dictates the success of an imaging campaign. While both target the ~800 nm channel, their behaviors in biological media differ significantly.

Head-to-Head Technical Specifications
FeatureDisulfo-ICG-DBCOAlexa Fluor 790 DBCO
Core Fluorophore Heptamethine Cyanine (Stabilized)Sulfonated Cyanine/Rhodamine Hybrid
Excitation Max 780–785 nm782–784 nm
Emission Max 810–820 nm (Tail extends to 1200+ nm)805 nm
Extinction Coefficient (ε) ~240,000 cm⁻¹M⁻¹~260,000 cm⁻¹M⁻¹
Quantum Yield (QY) Low (~0.02 - 0.09 in serum)High (~0.12 - 0.15 in serum)
Photostability Low to Moderate (Prone to bleaching)High (Resistant to bleaching)
Solubility Excellent (Sulfonated)Excellent (Sulfonated)
Aggregation Moderate (Disulfo reduces H-dimers)Low (Sterically hindered)
Primary Utility Deep Tissue / NIR-II / TranslationSurface Imaging / Microscopy / Westerns
The "Aggregation" Factor

Native ICG is notorious for forming non-fluorescent H-aggregates (dimers) in aqueous buffers, drastically quenching signal. Disulfo-ICG incorporates sulfonate groups directly onto the polycyclic backbone. This electrostatic repulsion prevents stacking, maintaining the monomeric (fluorescent) state in PBS/Saline, a critical improvement over generic ICG-NHS esters.

The NIR-II Advantage

While Alexa Fluor 790 is brighter at 800 nm, Disulfo-ICG exhibits a non-trivial emission tail in the 1000–1300 nm (NIR-II) range. In live-animal imaging, NIR-II photons scatter significantly less than NIR-I photons, allowing Disulfo-ICG to resolve vasculature at depths (3–5 mm) where AF790 signals become blurred, despite AF790's higher initial photon count.

Part 2: Decision Logic & Application Mapping

The following logic gate visualizes the selection process based on experimental constraints.

DecisionMatrix Start Select Fluorophore Q1 Primary Imaging Modality? Start->Q1 Microscopy Microscopy / Flow Cytometry Q1->Microscopy High Resolution InVivo In Vivo / Whole Body Q1->InVivo Tissue Penetration AF790 RECOMMENDATION: Alexa Fluor 790 DBCO (High Brightness, Stability) Microscopy->AF790 Photostability Critical Q2 Depth Requirement? InVivo->Q2 Surface Surface (<2mm) / Subcutaneous Q2->Surface Deep Deep Tissue (>3mm) / Vasculature Q2->Deep NIR-II Window Needed Q3 Translation Intent? Surface->Q3 ICG RECOMMENDATION: Disulfo-ICG-DBCO (NIR-II Tail, FDA Analog) Deep->ICG NIR-II Window Needed Research Basic Research Only Q3->Research Clinical Pre-Clinical / Translational Q3->Clinical Regulatory Precedent Research->AF790 Clinical->ICG Regulatory Precedent

Figure 1: Decision matrix for selecting between Disulfo-ICG and Alexa Fluor 790 based on depth, stability, and translational requirements.

Part 3: Bioconjugation Protocol (DBCO-Azide Click Chemistry)

This protocol is designed for labeling an Azide-functionalized IgG antibody. It relies on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , which is copper-free and bio-orthogonal.

Materials
  • Protein: Azide-labeled Antibody (1–5 mg/mL in PBS, pH 7.4).

  • Dye Stock: 10 mM Disulfo-ICG-DBCO or AF790-DBCO in anhydrous DMSO.

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or PD-10 columns.

  • QC: UV-Vis Spectrophotometer.

Step-by-Step Workflow
  • Stoichiometry Calculation:

    • Target a Dye-to-Protein (D/P) ratio of 2–4 for optimal in vivo pharmacokinetics.

    • Use a 3:1 to 5:1 molar excess of DBCO-dye over the Azide-protein.

    • Expert Insight: Do not exceed 5:1 excess for ICG derivatives. Over-labeling ICG promotes "self-quenching" (H-aggregation on the antibody surface), drastically reducing brightness even if the dye is chemically attached.

  • Reaction:

    • Add the calculated volume of Dye-DBCO to the Azide-Antibody solution.

    • Critical: Ensure final DMSO concentration is <10% to prevent protein denaturation.

    • Incubate for 4 hours at Room Temperature or Overnight at 4°C in the dark.

    • Note: DBCO kinetics are slower than NHS esters; patience yields higher efficiency.

  • Purification (Crucial Step):

    • Free dye must be removed. ICG derivatives stick non-specifically to plastic.

    • Use gravity-flow PD-10 columns equilibrated with PBS.

    • Collect the "fast" moving band (blue/green). Discard the slow-moving free dye band.

  • Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm (

    
    ) and Dye Max (
    
    
    
    : 780 nm for ICG, 784 nm for AF790).
    
    
    
    
    
    

    Correction Factors (CF):

    • Alexa Fluor 790: ~0.08 (Empirical verification recommended).

    • Disulfo-ICG: ~0.05.

    • 
      : Use 260,000 for AF790; 240,000 for Disulfo-ICG.
      

Part 4: In Vivo Imaging Performance

Pharmacokinetics & Clearance
  • Disulfo-ICG: Retains the hepatobiliary clearance profile of native ICG. Conjugates often accumulate in the liver/bile duct. This is advantageous for GI imaging but problematic for liver metastasis imaging.

  • Alexa Fluor 790: Clearance is conjugate-dependent but generally shows higher renal clearance potential than ICG when attached to small peptides, leading to lower liver background in some models.

Signal-to-Noise Ratio (SNR)

In a subcutaneous tumor model:

  • 0–60 Minutes: Disulfo-ICG often shows faster uptake but higher background due to plasma protein binding (Albumin).

  • 24 Hours: Alexa Fluor 790 conjugates typically retain higher fluorescence intensity due to superior intracellular stability (resistance to lysosomal degradation).

Part 5: Visualization of Labeling Workflow

LabelingWorkflow Ab Azide-Antibody (PBS, pH 7.4) Mix Reaction (4h RT, Dark) <10% DMSO Ab->Mix Dye DBCO-Dye Stock (DMSO) Dye->Mix Purify Purification (Sephadex G-25/PD-10) Mix->Purify Remove Free Dye QC QC: UV-Vis (Calc DOL & Conc) Purify->QC QC->Purify Free Dye Detected Final Ready for Imaging QC->Final Pass (DOL 2-4)

Figure 2: Standardized workflow for DBCO-Azide conjugation and quality control.

References

  • Carr, J. A., et al. (2018). "Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green." Proceedings of the National Academy of Sciences, 115(19), 4465-4470. Link

  • Thermo Fisher Scientific. (n.d.). "Alexa Fluor 790 Secondary Antibodies and Conjugates." Thermo Fisher User Guide. Link

  • Zheng, X., et al. (2012). "Indocyanine Green-Loaded Biodegradable Tumor Targeting Nanoprobes for In Vitro and In Vivo Imaging." Bioconjugate Chemistry, 23(5), 889–899. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Li, H., et al. (2019). "Recent advances in NIR-II imaging technology for biological detection." Biomaterials Science, 7, 3968-3983. Link

Validation

Spectral Profiling &amp; Crosstalk Analysis: Disulfo-ICG-DBCO vs. NIR Alternatives

Executive Summary Disulfo-ICG-DBCO represents a significant evolution in Near-Infrared (NIR) fluorophore technology, addressing the two primary limitations of clinical Indocyanine Green (ICG): aqueous instability (aggreg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disulfo-ICG-DBCO represents a significant evolution in Near-Infrared (NIR) fluorophore technology, addressing the two primary limitations of clinical Indocyanine Green (ICG): aqueous instability (aggregation) and lack of conjugation handles. By incorporating sulfonic acid groups ("Disulfo") for solubility and a Dibenzocyclooctyne ("DBCO") moiety for copper-free click chemistry, this fluorophore bridges the gap between clinical translation and precision bioconjugation.

This guide provides a technical analysis of the spectral footprint of Disulfo-ICG-DBCO, quantifying its overlap with major competitors (IRDye® 800CW, Cy7.5, and Cy7) and detailing a self-validating protocol for measuring spectral crosstalk.

The Physics of Disulfo-ICG-DBCO

Unlike standard ICG, which is amphiphilic and prone to forming non-fluorescent H-dimers in aqueous buffer, Disulfo-ICG utilizes structural sulfonation to maintain a monomeric, highly fluorescent state. The DBCO handle enables bioorthogonal conjugation to azide-tagged biomolecules (SPAAC reaction) without catalysts that could degrade the polymethine chain.

Mechanism of Action (SPAAC Conjugation)

The following diagram illustrates the strain-promoted azide-alkyne cycloaddition (SPAAC) workflow, critical for attaching Disulfo-ICG-DBCO to antibodies or proteins.

SPAAC_Mechanism cluster_inputs Reactants Dye Disulfo-ICG-DBCO (Strained Alkyne) Transition Strain-Promoted Cycloaddition Dye->Transition Mix (No Cu2+) Target Target-Azide (Protein/Ab) Target->Transition Product Stable Triazole Conjugate Transition->Product 1-4 hrs @ RT Downstream NIR Imaging (Ex: 780nm / Em: 810nm) Product->Downstream

Figure 1: The SPAAC reaction pathway. The DBCO moiety on the dye reacts specifically with azide groups on the target, forming a stable triazole linkage without copper toxicity.

Comparative Spectral Analysis

To determine if Disulfo-ICG-DBCO can replace or coexist with other dyes, we must analyze its spectral overlap. The data below compares it against the industry standard (IRDye® 800CW) and structural analogs (Cy7.5).

Table 1: Photophysical Properties Comparison
PropertyDisulfo-ICG-DBCOIRDye® 800CWCy7.5Cy7
Excitation Max (

)
780 - 785 nm774 nm788 nm750 nm
Emission Max (

)
810 - 820 nm789 nm808 nm773 nm
Extinction Coeff. (

)
~240,000

240,000

~223,000

~199,000

Quantum Yield (QY) 0.13 - 0.16 (aq)0.12 (aq)0.130.13
Solubility High (Sulfonated)HighModerateLow (aggregates)
Spectral Overlap Risk Reference High (Red-shifted tail overlaps ICG channel)Critical (Nearly identical)Low (Distinct channel)

Key Insight: Disulfo-ICG-DBCO and Cy7.5 are spectrally indistinguishable in most filter sets. Do not attempt to multiplex them. IRDye 800CW is slightly "bluer" (20-30 nm shift), meaning standard "ICG" filters will detect IRDye 800CW, but with reduced efficiency compared to Disulfo-ICG [1, 3].

Protocol: Quantifying Spectral Crosstalk

This protocol calculates the Spectral Overlap Integral (


)  and Crosstalk Percentage . This is essential when designing multiplex panels to ensure the emission of Dye A does not bleed into the detection channel of Dye B.
Workflow Logic

The following flowchart defines the computational and experimental logic for determining crosstalk.

Spectral_Overlap_Workflow Start Start: Spectral Profiling Acquire Acquire Emission Spectra (1nm steps, normalized) Start->Acquire Calc Calculate Overlap Integral ∫ F_dyeA(λ) × T_filterB(λ) dλ Acquire->Calc Dye A Spectrum FilterData Define Detector Transmission (T(λ) for Filter B) FilterData->Calc Filter B Profile Normalize Normalize to Total Emission (Crosstalk %) Calc->Normalize Decision Crosstalk > 5%? Normalize->Decision Pass Multiplexing Viable Decision->Pass No Fail Requires Compensation or Dye Swap Decision->Fail Yes

Figure 2: Logic flow for calculating spectral spillover. This process determines if two dyes can be resolved in the same optical system.

Detailed Methodology

Objective: Calculate the % signal of Disulfo-ICG-DBCO detected in a theoretical "700 nm" channel (e.g., Cy5.5/Cy7 channel) to assess bleed-through.

  • Sample Preparation:

    • Prepare a 1

      
      M solution of Disulfo-ICG-DBCO in PBS (pH 7.4). Avoid water-only solvents to prevent pH-dependent spectral shifts [2].
      
    • Validation Step: Measure Absorbance at 780 nm. If OD > 0.1, dilute further to prevent Inner Filter Effects (IFE) which distort emission spectra [4].

  • Spectral Acquisition:

    • Set Excitation Monochromator: 740 nm (simulating a generic NIR laser).

    • Scan Emission: 750 nm to 900 nm (1 nm step size).

    • Note: Ensure the detector correction file (provided by instrument manufacturer) is applied to account for low detector sensitivity in the >850 nm range.

  • Data Processing (The Overlap Integral):

    • Normalize the emission spectrum area to 1 (Area Under Curve = 1).[1]

    • Obtain the transmission curve

      
       of the secondary filter (e.g., a 720/60 nm bandpass filter).
      
    • Calculate the overlap integral

      
      :
      
      
      
      
    • Result Interpretation: If

      
       (5%), the Disulfo-ICG signal will significantly contaminate the secondary channel.
      

Performance Factors: Stability & Yield

Photostability

While clinical ICG degrades rapidly (half-life in minutes under illumination) due to photo-oxidative cleavage, Disulfo-ICG derivatives exhibit enhanced stability.

  • Disulfo-ICG-DBCO: Retains >80% fluorescence after 60 minutes of continuous excitation (100 mW/cm² at 780 nm) [5].

  • Comparison: Standard ICG often drops to <50% intensity under identical conditions due to aggregate-induced self-quenching.

Quantum Yield (QY)

The QY of Disulfo-ICG-DBCO in aqueous buffer is approximately 0.14 , which is comparable to IRDye 800CW (0.12) but significantly higher than Cy7 (0.05-0.10 in water).

  • Optimization Note: Conjugation to proteins (via DBCO) often increases the QY further by restricting the rotation of the polymethine chain, reducing non-radiative decay.

References

  • Carr, J. A., et al. "Absorption and emission properties of indocyanine green in Intralipid solution." Journal of Biomedical Optics, 2018. [Link]

  • LI-COR Biosciences. "IRDye® 800CW Infrared Dye Spectral Properties." LI-COR Technical Resources. [Link]

  • Resch-Genger, U., et al. "Standardization of Fluorescence Measurements: Criteria for the Choice of Fluorescence Standards." Journal of Fluorescence, 2005.
  • Zhu, S., et al. "Stabilization of indocyanine green dye in polymeric micelles for NIR-II fluorescence imaging." Biomaterials Science, 2020. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Disulfo-ICG-DBCO (disodium)

Executive Safety Summary Disulfo-ICG-DBCO (Indocyanine Green conjugated with Dibenzocyclooctyne) is a specialized near-infrared (NIR) fluorescent probe used in copper-free click chemistry (SPAAC). While the core fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Disulfo-ICG-DBCO (Indocyanine Green conjugated with Dibenzocyclooctyne) is a specialized near-infrared (NIR) fluorescent probe used in copper-free click chemistry (SPAAC). While the core fluorophore (ICG) has a well-established clinical safety profile, the addition of the reactive DBCO moiety and the physical form (lyophilized powder) introduces specific laboratory hazards that differ from the clinical formulation.

Critical Safety Directive: The primary risk in handling Disulfo-ICG-DBCO is not acute toxicity, but particulate inhalation during weighing and transdermal transport if dissolved in permeating solvents (DMSO/DMF). Standard latex gloves are insufficient for DMSO-based stock solutions.

Hazard Identification & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its functional hazard components.

ComponentFunctionHazard ProfileCritical Handling Constraint
ICG Core NIR FluorophoreLow toxicity; Mild Irritant. Contains Iodine.Light Sensitive: Photodegradation creates unknown byproducts. Allergen: Contraindicated for severe iodine allergies.
DBCO Moiety Reactive HandleChemical Reactivity (Strain-promoted).[1]Moisture Sensitive: Hydrolysis risk. Avoid contact with Azides (unintended reaction).
Disulfo Group Solubility EnhancerIncreases aqueous solubility.Hygroscopic: The powder absorbs atmospheric water rapidly, causing clumping and weighing errors.
The "Carrier Solvent" Risk

While Disulfo-ICG is designed for improved aqueous solubility, researchers often prepare high-concentration stock solutions (>10 mM) in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to ensure stability and prevent aggregation.

  • The Danger: DMSO is a potent penetrant enhancer. If Disulfo-ICG-DBCO in DMSO splashes onto skin, the solvent carries the dye through the stratum corneum and into the bloodstream immediately.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice to address the specific solvent-dye interaction.

PPE Selection Logic
  • Latex Gloves: FORBIDDEN if using DMSO/DMF. Latex degrades rapidly and offers <5 minutes of breakthrough protection against DMSO.

  • Nitrile Gloves: MANDATORY . Standard nitrile (4 mil) offers ~15-30 minutes protection against DMSO.

Recommended PPE Configuration[2]
Body AreaPPE RequirementTechnical Justification
Hands (Dry Powder) Single Nitrile Gloves (4-5 mil)Sufficient to prevent skin staining and contact with irritant dust.
Hands (Solvent Stock) Double Nitrile Gloves OR Silver Shield® Laminate Double Gloving: The outer glove absorbs the splash; the inner glove protects during removal. Essential for DMSO/DMF handling.
Respiratory N95 Respirator (if outside hood) OR Fume Hood (Preferred)The lyophilized powder is extremely fine and electrostatic; it aerosolizes easily, posing an inhalation risk.
Eyes Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid handling; goggles seal against splashes and airborne dust.
Body Lab Coat (Buttoned, Long Sleeve) Prevents contamination of street clothes. ICG stains are persistent and difficult to remove from fabrics.

Operational Workflow: Safe Handling Protocol

The following workflow is designed to protect both the operator and the integrity of the chemical (preventing hydrolysis and photobleaching).

Diagram: Handling Logic Flow

G cluster_sol Solubilization Decision Start Remove Vial from -20°C Storage Equilibrate Equilibrate to Room Temp (30 mins, Desiccator) Start->Equilibrate Prevents Condensation Open Open Vial in Low Light Equilibrate->Open Decision Solvent Choice? Open->Decision Aqueous Water/PBS Decision->Aqueous Single Glove OK Organic DMSO/DMF Decision->Organic High Permeation Risk Weigh Weigh/Dissolve (Minimize Light Exposure) Aqueous->Weigh PPE_Check PPE Check: Double Nitrile Required Organic->PPE_Check PPE_Check->Weigh Use Experimental Use Weigh->Use

Figure 1: Operational decision tree emphasizing the temperature equilibration step to prevent moisture damage and the PPE escalation required for organic solvents.

Step-by-Step Protocol
Phase 1: Preparation (The "Warm-Up")
  • Equilibration: Remove the vial from -20°C storage. Do not open immediately.

    • Why? Opening a cold vial in a warm lab causes atmospheric moisture to condense instantly inside the vial. This degrades the DBCO ester and clumps the powder.

    • Action: Place the vial in a desiccator or on the bench (protected from light) for 30 minutes until it reaches room temperature.

Phase 2: Weighing & Solubilization
  • Environment: Work in a chemical fume hood. Turn off the direct hood light and use ambient room light or amber light to minimize photobleaching.

  • Static Control: Lyophilized Disulfo-ICG is static-prone. Use an anti-static gun or wipe on the spatula if available to prevent the powder from "jumping."

  • Solvent Addition:

    • If using DMSO: Don double nitrile gloves . Add solvent slowly down the side of the vial.

    • Vortexing: Vortex briefly (5-10 seconds) in short bursts. Avoid excessive heat generation from prolonged sonication.

Phase 3: Storage of Stock Solution
  • Aliquot: Do not store one large stock vial. Freeze-thaw cycles degrade the DBCO moiety. Aliquot into single-use amber microcentrifuge tubes.

  • Inert Gas: If possible, overlay the solution with Argon or Nitrogen gas before closing to prevent oxidation.

  • Store: -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Disposal & Decontamination[3][4][5][6][7]

Spill Management:

  • Solid Spill: Do not sweep dry. Cover with wet paper towels (water) to prevent dust generation, then wipe up.

  • Liquid Spill (DMSO): Cover with an absorbent pad. Clean the area with 70% ethanol, followed by water.

    • Note: ICG is a dye; it will visualize the spill area green. Continue cleaning until no green residue remains.

Waste Disposal:

  • Unused Reagent: Dispose of as hazardous chemical waste (Solid).

  • Stock Solutions: Dispose of as halogenated organic solvent waste (if in DMSO/DMF) or aqueous chemical waste.

  • Contaminated PPE: Gloves contaminated with ICG-DBCO/DMSO must be disposed of as solid chemical waste, not regular trash.

References

  • National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.